Acth (6-9)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]phenyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N10O5/c33-23(14-21-16-37-17-40-21)28(43)19-9-7-18(8-10-19)12-24(34)29(44)41-26(6-3-11-38-32(35)36)30(45)42-27(31(46)47)13-20-15-39-25-5-2-1-4-22(20)25/h1-2,4-5,7-10,15-17,23-24,26-27,39H,3,6,11-14,33-34H2,(H,37,40)(H,41,44)(H,42,45)(H,46,47)(H4,35,36,38)/t23-,24-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIWNOVWFLTRKY-DROSFRCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)C(=O)C(CC4=CN=CN4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)[C@H](CC4=CN=CN4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195550 | |
| Record name | Acth (6-9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4289-02-5 | |
| Record name | Acth (6-9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acth (6-9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Parsed Peptide: A Technical History of the Discovery of ACTH Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a central player in the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for its role in stimulating the adrenal cortex to produce and release cortisol. However, the biological story of ACTH is not confined to the intact hormone. A rich history of scientific inquiry has revealed that ACTH is a precursor to a variety of smaller peptide fragments, each with its own unique discovery, and in some cases, distinct biological activities. This technical guide provides an in-depth history of the discovery of these ACTH peptide fragments, detailing the experimental methodologies that unveiled their existence and the quantitative assessment of their functions.
The Dawn of ACTH: From Discovery to Primary Structure
The journey into ACTH fragments begins with the discovery of the parent molecule itself. In 1933, Evelyn M. Anderson, James Bertram Collip, and David Landsborough Thomson co-discovered ACTH and described its function in the body.[1] It wasn't until 1943 that ACTH was first isolated.[2][3][4] The subsequent decades saw intense efforts to elucidate its structure, culminating in the determination of its 39-amino acid sequence.[5] This foundational work paved the way for the identification of naturally occurring fragments derived from this polypeptide.
The Proopiomelanocortin (POMC) Precursor: A Peptide Factory
A pivotal breakthrough in understanding the origin of ACTH and its fragments was the discovery of proopiomelanocortin (POMC). It was found that ACTH is not synthesized as a standalone peptide but is cleaved from this larger precursor protein. The tissue-specific processing of POMC by prohormone convertases leads to a diverse array of bioactive peptides, including ACTH, α-melanocyte-stimulating hormone (α-MSH), and corticotropin-like intermediate lobe peptide (CLIP).
Key ACTH Fragments: A History of Their Unveiling
α-Melanocyte-Stimulating Hormone (α-MSH): The N-Terminal Fragment
Discovery and Characterization: α-MSH, corresponding to the first 13 amino acids of ACTH (ACTH(1-13)), was one of the earliest fragments to be identified. Its discovery was intertwined with studies on pigmentation, as it was observed to stimulate melanocytes. The elucidation of its structure revealed that it is essentially the N-terminal portion of ACTH, often with N-terminal acetylation and C-terminal amidation, modifications crucial for its full biological activity.
Experimental Protocols for Isolation and Sequencing: The initial isolation of α-MSH from pituitary glands involved classical biochemical techniques.
-
Extraction: Pituitary glands were typically homogenized in acidic conditions to inactivate proteolytic enzymes and extract the peptides.
-
Purification: A combination of techniques was employed, including:
-
Gel Filtration Chromatography (e.g., Sephadex G-50): This method separated peptides based on their molecular weight, allowing for the initial separation of smaller fragments like α-MSH from larger proteins and ACTH itself.
-
Ion-Exchange Chromatography (e.g., on carboxymethyl-cellulose): This technique separated peptides based on their net charge at a specific pH, further purifying α-MSH.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This became a powerful tool for the final purification of α-MSH to homogeneity, separating it from other closely related peptides.
-
-
Sequencing: The amino acid sequence of α-MSH was determined using Edman degradation . This chemical method sequentially removes one amino acid at a time from the N-terminus of a peptide, which is then identified. This iterative process allowed for the complete sequencing of the 13-amino acid peptide.
Corticotropin-Like Intermediate Lobe Peptide (CLIP): The C-Terminal Remnant
Discovery and Characterization: CLIP, which corresponds to the C-terminal portion of ACTH, specifically residues 18-39 (ACTH(18-39)), was discovered through studies of the pituitary's intermediate lobe. It was found that in this lobe, ACTH is extensively processed, yielding α-MSH and CLIP. Unlike α-MSH, the initial biological role of CLIP was less clear, and it was initially considered an inactive byproduct of α-MSH production. Later studies suggested potential roles, including the stimulation of insulin secretion.
Experimental Protocols for Isolation and Characterization: The discovery of CLIP also relied on a combination of chromatographic and sequencing techniques.
-
Purification: Similar to α-MSH, the purification of CLIP from pituitary extracts involved:
-
Gel Filtration Chromatography: To separate it from higher molecular weight precursors.
-
RP-HPLC: This was crucial for resolving the different forms of CLIP, as studies revealed multiple post-translationally modified versions (e.g., glycosylated, phosphorylated).
-
-
Characterization:
-
Radioimmunoassay (RIA): Specific antibodies were developed that recognized the C-terminal region of ACTH. These RIAs were instrumental in tracking and quantifying CLIP during purification and in biological samples.
-
Amino Acid Analysis and Sequencing: Edman degradation was used to confirm the amino acid sequence of the purified peptide, establishing it as ACTH(18-39).
-
Other Naturally Occurring ACTH Fragments
Further research, primarily on porcine pituitary extracts, led to the discovery of other ACTH fragments, suggesting a more complex processing of the hormone than previously thought. A significant study identified several novel fragments, including ACTH(1-31), ACTH(7-34), ACTH(7-36), and ACTH(7-38) .
Experimental Protocols for Discovery: The identification of these fragments was made possible by advancements in protein chemistry techniques.
-
Purification: Sequential RP-HPLC was the cornerstone of the purification strategy, allowing for the separation of these closely related peptides from a partially purified pituitary fraction.
-
Structural Analysis:
-
Amino Acid Compositional Analysis: This provided the relative abundance of each amino acid in the purified peptides.
-
Peptide Mapping: The purified fragments were subjected to enzymatic digestion (e.g., with trypsin), and the resulting smaller peptides were analyzed by RP-HPLC. This created a "fingerprint" of the fragment.
-
Partial Sequencing: Edman degradation was performed on the intact fragments and their enzymatic digestion products to determine their complete primary structures.
-
Quantitative Biological Activity of ACTH Fragments
A critical aspect of understanding the significance of these fragments is the quantitative assessment of their biological activity. This has been primarily evaluated through in vitro bioassays measuring steroidogenesis and cAMP production in adrenal cells, as well as receptor binding assays.
Experimental Protocols for Bioassays:
-
Isolated Adrenal Cell Bioassay:
-
Cell Preparation: Adrenal glands (typically from rats or guinea pigs) are dispersed into single cells using enzymes like collagenase or trypsin.
-
Incubation: The isolated adrenal cells are incubated with varying concentrations of the ACTH fragment being tested.
-
Measurement of Steroidogenesis: The amount of cortisol or corticosterone produced by the cells is measured, often using radioimmunoassay or HPLC.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the fragment.
-
-
cAMP Assay:
-
Cell Culture: Adrenal cells or cell lines expressing the ACTH receptor (MC2R) are used.
-
Stimulation: The cells are treated with the ACTH fragment.
-
cAMP Measurement: Intracellular cAMP levels are quantified using methods like competitive binding assays or immunoassays.
-
-
Receptor Binding Assay:
-
Membrane Preparation: Cell membranes containing the MC2R are isolated.
-
Competitive Binding: The membranes are incubated with a radiolabeled ACTH analog (e.g., ¹²⁵I-ACTH) and increasing concentrations of the unlabeled ACTH fragment.
-
Separation and Counting: The bound radioligand is separated from the free radioligand (e.g., by filtration), and the radioactivity is measured.
-
Data Analysis: The data is used to calculate the inhibitory concentration (IC50) and the dissociation constant (Kd) of the fragment for the receptor.
-
Summary of Quantitative Data:
| Peptide Fragment | Biological Activity | EC50 / IC50 / Kd | Reference(s) |
| ACTH(1-39) (Full-length) | Full Agonist (Steroidogenesis, cAMP production) | EC50 (cAMP): 57 x 10⁻¹² M | |
| ACTH(1-24) | Full Agonist | EC50 (cAMP): 7.5 x 10⁻¹² M | |
| α-MSH (ACTH(1-13)) | Weak agonist at MC2R, potent at other MCRs | Steroidogenic effect at high concentrations | |
| CLIP (ACTH(18-39)) | Generally considered inactive at MC2R | No significant steroidogenic activity | |
| ACTH(1-31) | Reduced or absent | Not specified | |
| ACTH(7-34) | Reduced or absent | Not specified | |
| ACTH(7-36) | Reduced or absent | Not specified | |
| ACTH(7-38) | Antagonist at human MC2R | Not specified | |
| ACTH(11-24) | Antagonist | IC50: ~10⁻⁹ M | |
| ACTH(1-17) | Agonist | EC50 (cAMP): 49 x 10⁻¹² M | |
| ACTH(17-39) | Inactive | No steroidogenic activity |
Note: The biological activities and quantitative data can vary depending on the species and the specific bioassay used.
Signaling Pathways of ACTH and its Fragments
The canonical signaling pathway for ACTH involves its binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR), on the surface of adrenal cortical cells. This interaction requires the presence of a crucial accessory protein, the melanocortin-2 receptor accessory protein (MRAP).
ACTH Signaling Pathway:
Caption: Canonical ACTH signaling pathway via the MC2R.
Signaling of ACTH Fragments:
-
Agonistic Fragments (e.g., ACTH(1-24)): These fragments bind to the MC2R/MRAP complex and activate the same downstream signaling cascade as full-length ACTH, leading to cAMP production and steroidogenesis.
-
Antagonistic Fragments (e.g., ACTH(7-38), ACTH(11-24)): These fragments can bind to the MC2R but fail to induce the conformational change necessary for Gs protein activation. They competitively inhibit the binding of full-length ACTH, thereby blocking its signaling.
Caption: Differential signaling of agonistic and antagonistic ACTH fragments.
-
Inactive Fragments (e.g., CLIP): These fragments generally do not bind to the MC2R with any significant affinity and therefore do not elicit a response through this receptor. Their potential biological effects may be mediated through other, yet to be fully characterized, receptors or pathways.
Conclusion
The history of the discovery of ACTH peptide fragments is a testament to the evolution of biochemical techniques and the intricate nature of peptide hormone biology. From the initial identification of the parent hormone to the characterization of a diverse family of related peptides, this field of research has expanded our understanding of the multifaceted roles of the POMC system. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals, providing a solid foundation for future investigations into the therapeutic potential of these fascinating peptide fragments.
References
- 1. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACTH (7-38) (HUMAN) | 68563-24-6 [chemicalbook.com]
An In-depth Technical Guide on the Nootropic Effects of ACTH(6-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adrenocorticotropic hormone (ACTH) fragment (6-9), a tetrapeptide with the sequence His-Phe-Arg-Trp, has emerged as a significant subject of exploratory research into nootropic agents. This fragment is the core pharmacophore responsible for binding to melanocortin receptors, which are implicated in a variety of central nervous system functions, including learning and memory. Due to the inherent instability of the native ACTH(6-9) peptide, in vivo research has predominantly utilized a stabilized analog, ACTH(6-9)-PGP, where a Pro-Gly-Pro (PGP) sequence is added to the C-terminus to prolong its effects. This guide provides a comprehensive overview of the existing research on the nootropic effects of this peptide, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. The information presented is intended to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.
Quantitative Data on Nootropic Effects
The primary nootropic effect of ACTH(6-9)-PGP observed in preclinical studies is the enhancement of memory consolidation. The most cited experimental paradigm to demonstrate this effect is the passive avoidance conditioning test in rats.
Table 1: Efficacy of ACTH(6-9)-PGP in the Passive Avoidance Test in Male Wistar Rats
| Dose (µg/kg, intraperitoneal) | Effect on Memory Consolidation (Latency to enter dark chamber) | Significance (p-value) | Reference |
| 0.5 | 9-fold increase | p = 0.004 | [1][2] |
| 5 | 7-fold increase | p = 0.05 | [1][2] |
| 50 | Significant increase | - | [1] |
| 150 | Significant increase | - | |
| 450 | No significant effect | - |
Data presented is a summary of findings from studies on male Wistar rats where the peptide was administered 15 minutes before the experiment.
Table 2: Comparative Efficacy of ACTH(6-9)-PGP and ACTH(4-7)-PGP in the Passive Avoidance Test
| Peptide | Effective Dose Range (µg/kg) for Memory Consolidation | Key Finding | Reference |
| ACTH(6-9)-PGP | 0.5 - 150 | Demonstrates greater activity at lower doses compared to ACTH(4-7)-PGP. | |
| ACTH(4-7)-PGP | 50 and 450 (no significant effect at 150) | Effective, but at a higher and more specific dose range than ACTH(6-9)-PGP. |
Experimental Protocols
The passive avoidance test is a widely used behavioral paradigm to assess fear-motivated learning and memory in rodents. The protocol detailed below is a standard representation of the methodology used in the cited studies.
Passive Avoidance Conditioning Test
Objective: To assess the effect of ACTH(6-9)-PGP on memory consolidation.
Apparatus: A two-compartment apparatus with a "safe" illuminated compartment and a "dark" aversive compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid to deliver a mild electric foot shock.
Animals: Male Wistar rats are commonly used.
Procedure:
-
Habituation (Day 1): Each animal is placed individually in the illuminated compartment of the apparatus and allowed to explore for a set period (e.g., 60 seconds). This allows the animal to acclimatize to the environment.
-
Training/Acquisition (Day 2):
-
The animal is again placed in the illuminated compartment.
-
After a brief acclimatization period (e.g., 5 seconds), the guillotine door is opened, allowing access to the dark compartment.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
Once the animal enters the dark compartment, the guillotine door is closed, and a mild, inescapable electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
The animal is then immediately removed from the apparatus and returned to its home cage.
-
-
Retention Test (24 hours after training):
-
The animal is placed back into the illuminated compartment.
-
After the same acclimatization period as in the training phase, the guillotine door is opened.
-
The latency to enter the dark compartment is recorded up to a maximum cut-off time (e.g., 300 seconds). No foot shock is administered during this phase.
-
A longer step-through latency in the retention test compared to the training trial is indicative of successful memory of the aversive stimulus.
-
Drug Administration: ACTH(6-9)-PGP or a vehicle control is administered intraperitoneally at specified doses (see Table 1) a set time (e.g., 15 minutes) before the training trial.
Signaling Pathways
The nootropic and neuroprotective effects of ACTH(6-9) are mediated through its interaction with melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). The ACTH(6-9) sequence (His-Phe-Arg-Trp) is the essential pharmacophore for all endogenous melanocortin receptor agonists. The following diagrams illustrate the key signaling pathways implicated in the actions of ACTH(6-9).
Primary Signaling Cascade via Melanocortin Receptors
Caption: Primary signaling pathway of ACTH(6-9) via MCRs.
Neuroprotective Signaling Pathways
Research suggests that ACTH(6-9)-PGP also exerts neuroprotective effects by modulating pathways involved in cellular stress and inflammation.
Caption: Neuroprotective signaling pathways of ACTH(6-9).
Discussion and Future Directions
The available evidence strongly suggests that the ACTH(6-9) core sequence, particularly when stabilized, possesses significant nootropic and neuroprotective properties. Its ability to enhance memory consolidation at low doses in preclinical models makes it a promising candidate for further investigation. The mechanism of action appears to be multifaceted, involving not only the classical cAMP-PKA-CREB pathway crucial for synaptic plasticity and memory but also pathways that mitigate oxidative stress (NRF2) and inflammation (NF-κB).
A significant limitation in the current body of research is the lack of extensive studies on the non-stabilized ACTH(6-9) peptide. Future research should aim to characterize the pharmacokinetic and pharmacodynamic profile of the native fragment to better understand the contribution of the PGP stabilization. Furthermore, while the general signaling pathways have been identified, a more detailed elucidation of the specific melanocortin receptor subtypes involved (e.g., MC3R, MC4R) in different brain regions would provide a more nuanced understanding of its nootropic effects.
Clinical studies are necessary to translate these promising preclinical findings into therapeutic applications for cognitive disorders. The development of more stable and selective analogs of ACTH(6-9) could pave the way for novel treatments for conditions characterized by memory impairment.
Conclusion
Exploratory studies on the ACTH(6-9) fragment have provided compelling evidence for its nootropic potential. The stabilized analog, ACTH(6-9)-PGP, has been shown to robustly enhance memory consolidation in animal models. Its mechanism of action through melanocortin receptors, leading to the activation of pro-cognitive and neuroprotective signaling cascades, provides a strong rationale for its continued investigation as a potential therapeutic agent for cognitive enhancement and the treatment of neurodegenerative diseases. This guide summarizes the core findings to date, offering a valuable resource for the scientific community to build upon in future research endeavors.
References
The Pro-Gly-Pro Extension in ACTH Analogs: A Technical Guide to Enhanced Stability and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the function of the Pro-Gly-Pro (PGP) tripeptide extension in synthetic analogs of Adrenocorticotropic Hormone (ACTH). The addition of this C-terminal sequence is a key strategy to enhance the stability and therapeutic potential of ACTH-derived peptides. This document details the impact of the PGP extension on proteolytic resistance, receptor interaction, and downstream signaling. Comprehensive experimental protocols for assessing these parameters are provided, along with a structured presentation of available quantitative data. Visual diagrams of relevant pathways and workflows are included to facilitate a deeper understanding of the underlying molecular principles.
Introduction: The Rationale for ACTH Analogs and the PGP Extension
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release cortisol.[1] Beyond its steroidogenic role, fragments of ACTH, particularly the N-terminal sequences, exhibit a range of neuroprotective and nootropic activities without the hormonal effects of the full-length peptide.[2] However, the therapeutic application of these shorter ACTH fragments is significantly hampered by their rapid degradation by peptidases in biological fluids, leading to a short plasma half-life.[3][4]
To overcome this limitation, synthetic analogs have been developed. A key modification is the addition of a C-terminal Pro-Gly-Pro (PGP) tripeptide. This extension has been shown to significantly increase the resistance of ACTH analogs to enzymatic degradation.[5] A notable example is Semax (Met-Glu-His-Phe-Pro-Gly-Pro), an analog of ACTH(4-7) with a C-terminal PGP extension, which demonstrates enhanced stability and prolonged neuroprotective effects. This guide explores the multifaceted function of the PGP extension, providing a technical resource for researchers in peptide drug development.
The Core Function of the PGP Extension: Enhancing Proteolytic Stability
The primary and most well-documented function of the PGP extension is to confer resistance to enzymatic degradation. The unique structural properties of proline residues hinder the access of peptidases to the peptide backbone, thereby slowing down proteolysis.
Mechanism of Proteolytic Resistance
The PGP sequence introduces conformational rigidity to the C-terminus of the peptide. Proline's cyclic structure restricts the phi (φ) angle of the peptide backbone, making it a poor substrate for many proteases. This steric hindrance protects the preceding amino acid residues from cleavage. Studies on Semax have shown that it is more stable than its parent fragment, ACTH(4-10), in rat blood and serum. The primary enzymes responsible for the degradation of ACTH(4-10) and Semax are aminopeptidases, which cleave amino acids from the N-terminus. While the PGP extension is at the C-terminus, its stabilizing effect can indirectly protect the entire peptide structure. Dipeptidylaminopeptidases have been identified as key enzymes in the degradation of Semax, leading to the formation of smaller fragments.
Quantitative Data on Stability
Direct comparative quantitative data on the half-life of ACTH analogs with and without the PGP extension is sparse in the literature. However, available data strongly supports the stabilizing effect of the PGP moiety.
| Peptide | Biological Matrix | Half-life / Stability Metric | Reference |
| Semax (ACTH(4-7)PGP) | Rat forebrain plasma membranes | > 1 hour | |
| ACTH(4-10) | Rat blood and serum | Less stable than Semax | |
| ACTH(6-9)PGP | In vivo (rats) | Bioavailability higher with intranasal vs. intravenous administration |
Impact of the PGP Extension on Receptor Binding and Signaling
While the primary role of the PGP extension is to enhance stability, its influence on receptor interaction and subsequent signaling is a critical aspect for consideration in drug design. ACTH and its analogs primarily interact with the melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs).
Melanocortin Receptor Signaling Pathway
The activation of melanocortin receptors by ACTH analogs initiates a canonical Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
Figure 1: Melanocortin receptor signaling pathway.
Receptor Binding Affinity and Potency
The addition of the PGP tail does not appear to negatively impact the binding affinity of the core ACTH fragment for its target receptors and may, in some contexts, influence selectivity. Quantitative data on the direct comparison of binding affinities and potencies of an ACTH analog with and without the PGP extension are limited. However, data for PGP-containing analogs are available.
| Peptide | Receptor/Tissue | Assay Type | Value | Reference |
| Semax (ACTH(4-7)PGP) | Rat forebrain plasma membranes | Binding Affinity (Kd) | 2.41 ± 1.02 nM | |
| ACTH(1-24) | hMC2R | Binding Affinity (IC50) | Not specified directly, but used as a reference | |
| ACTH(1-24) | hMC2R | Potency (EC50) | Not specified directly, but used as a reference |
Note: The data presented is not a direct comparison but provides context for the receptor interaction of a PGP-containing analog. Further studies are required to delineate the precise quantitative impact of the PGP extension on receptor binding and potency for various melanocortin receptor subtypes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the PGP extension in ACTH analogs.
In Vitro Peptide Stability Assay in Plasma
This protocol is designed to assess the proteolytic stability of ACTH analogs in a biologically relevant matrix.
Objective: To determine the half-life of a peptide in plasma.
Materials:
-
Test peptide (e.g., ACTH(4-7) and ACTH(4-7)PGP)
-
Control peptide (a peptide with known stability)
-
Human or rat plasma (anticoagulant-treated, e.g., with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test and control peptides (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
In a microcentrifuge tube, add a defined volume of plasma (e.g., 450 µL).
-
Spike the plasma with the peptide stock solution to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL).
-
Protein Precipitation: Immediately add the aliquot to a tube containing a defined volume of cold precipitation solution (e.g., 150 µL) to stop the enzymatic reaction.
-
Centrifugation: Vortex the sample and incubate on ice for 20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
HPLC Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject a defined volume onto the HPLC system.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact peptide at each time point.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.
-
Figure 2: Workflow for the in vitro peptide stability assay.
cAMP Accumulation Assay
This protocol is used to determine the potency of ACTH analogs in activating melanocortin receptors.
Objective: To measure the EC50 value of an ACTH analog for cAMP production.
Materials:
-
Cell line expressing the melanocortin receptor of interest (e.g., HEK293 cells transfected with MC2R)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX)
-
Test ACTH analog at various concentrations
-
Positive control (e.g., native ACTH or a known potent agonist)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Multi-well cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with stimulation buffer containing IBMX for a short period (e.g., 10-30 minutes) at 37°C.
-
Add the test ACTH analog at a range of concentrations (and the positive control) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response model to determine the EC50 value, which represents the concentration of the analog that produces 50% of the maximal response.
-
References
- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of ACTH/MSH(4-10) and its synthetic analog semax by rat serum enzymes: an inhibitor study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminal degradation of ACTH(4-10) and its synthetic analog semax by the rat blood enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Physiological Significance of Endogenous ACTH Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a central player in the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for its role in stimulating the adrenal cortex to produce and secrete glucocorticoids. However, ACTH is itself a fragment of a larger precursor molecule, pro-opiomelanocortin (POMC). The intricate, tissue-specific processing of POMC and ACTH gives rise to a diverse array of smaller peptide fragments, each with distinct and significant physiological roles that extend far beyond steroidogenesis. Understanding the biological activities of these endogenous ACTH fragments is crucial for researchers in endocrinology, neuroscience, and immunology, as well as for professionals in drug development seeking to harness their therapeutic potential.
This technical guide provides an in-depth exploration of the core physiological roles of endogenous ACTH fragments. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways involved.
The Genesis of ACTH Fragments: POMC Processing
The journey to understanding ACTH fragments begins with the precursor protein, pro-opiomelanocortin (POMC). Synthesized in the corticotrophs of the anterior pituitary, melanotrophs of the intermediate pituitary, and neurons in the arcuate nucleus of the hypothalamus, POMC undergoes a series of post-translational modifications, primarily through the action of prohormone convertases (PCs).[1][2] The tissue-specific expression of these enzymes dictates the profile of resulting peptides.[3][4]
In the anterior pituitary, PC1/3 is the dominant enzyme, cleaving POMC to yield ACTH (1-39), β-lipotropin, and an N-terminal peptide.[3] In contrast, the presence of both PC1/3 and PC2 in the intermediate pituitary and the brain leads to further processing of ACTH into smaller fragments, notably α-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate peptide (CLIP).
Key Endogenous ACTH Fragments and Their Physiological Roles
The differential processing of POMC and ACTH results in a variety of bioactive peptides. The primary functions of the most well-characterized fragments are summarized below.
| Fragment Name | Amino Acid Sequence | Primary Physiological Roles | Key Receptors |
| ACTH (1-39) | SYSMEHFRWGKPVGKKRRPVKVYPNGAEDESAEAFPLEF | Stimulates adrenal steroidogenesis and growth. | MC2R |
| ACTH (1-24) | SYSMEHFRWGKPVGKKRRPVKVYP | Possesses the full biological activity of ACTH (1-39) for steroidogenesis. | MC2R |
| α-Melanocyte-Stimulating Hormone (α-MSH) | Ac-SYSMEHFRWGKPV-NH₂ | Regulates skin pigmentation, exhibits anti-inflammatory and immunomodulatory effects, and influences appetite and sexual behavior. | MC1R, MC3R, MC4R, MC5R |
| Corticotropin-Like Intermediate Peptide (CLIP) | RPVKVYPNGAEDESAEAFPLEF | Modulates pancreatic exocrine function and may act as an insulin secretagogue. | Unknown/Putative Receptors |
| ACTH (7-38) (Corticotropin Inhibiting Peptide - CIP) | FRWGKPVGKKRRPVKVYPNGAEDESAEAFPLE | Acts as an antagonist of the MC2R, inhibiting ACTH-induced steroidogenesis. | MC2R |
| ACTH (4-10) | MEHFRWG | Exhibits neurotrophic effects, promoting nerve development and regeneration. Also has pressor and natriuretic activities. | Unknown/Putative Receptors |
| ACTH (1-17) | SYSMEHFRWGKPVGKKR | Retains some biological activity and is used in research to study ACTH mechanisms. | MC2R |
| ACTH (1-13) | SYSMEHFRWGKPV | Serves as the precursor to α-MSH and has neurotrophic properties. | MC1R, MC3R, MC4R, MC5R (as α-MSH) |
Quantitative Data on ACTH Fragment Activity
The biological activity of ACTH fragments can be quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data for some of the major fragments.
| Fragment | Assay Type | Parameter | Value | Species/Cell Line | Reference(s) |
| ACTH (1-39) | cAMP Generation | EC₅₀ | 57 x 10⁻¹² M | Mouse ACTH Receptor (HeLa cells) | |
| Receptor Binding | K_d | 0.84 x 10⁻⁹ M | Mouse ACTH Receptor (HeLa cells) | ||
| ACTH (1-24) | cAMP Generation | EC₅₀ | 7.5 x 10⁻¹² M | Mouse ACTH Receptor (HeLa cells) | |
| Receptor Binding | K_d | 0.94 x 10⁻⁹ M | Mouse ACTH Receptor (HeLa cells) | ||
| ACTH (1-17) | cAMP Generation | EC₅₀ | 49 x 10⁻¹² M | Mouse ACTH Receptor (HeLa cells) | |
| ACTH (7-38) | Inhibition of Corticosterone Production | Effective Concentration | 0.455 - 4.55 µM | Isolated Rat Adrenal Cells | |
| ACE1 Inhibition | IC₅₀ | 750 nM | Dog Enzyme | ||
| ACTH (11-24) | Receptor Binding (Antagonist) | IC₅₀ | ~10⁻⁹ M | Mouse ACTH Receptor (HeLa cells) | |
| β-Endorphin | Aldosterone Stimulation | Effective Concentration | 10⁻⁸ M | Human Adrenal Cells | |
| Joining Peptide (JP) | Aldosterone Stimulation | Effective Concentration | 10⁻⁶ M | Human Adrenal Cells |
Signaling Pathways of ACTH Fragments
The diverse physiological effects of ACTH fragments are mediated through their interaction with specific cell surface receptors, primarily the melanocortin receptors (MCRs), a family of G protein-coupled receptors.
Steroidogenesis via MC2R
The canonical function of ACTH (1-39) and its fully active fragment, ACTH (1-24), is the stimulation of glucocorticoid synthesis in the adrenal cortex. This is mediated by the melanocortin 2 receptor (MC2R). Binding of ACTH to MC2R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates a cascade of downstream targets, ultimately resulting in the increased synthesis and secretion of cortisol.
References
- 1. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proopiomelanocortin - Wikipedia [en.wikipedia.org]
- 3. SYNTHESIS AND PROCESSING OF PROOPIOMELANOCORTIN | Oncohema Key [oncohemakey.com]
- 4. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of ACTH(6-9) in Rat Models of Ischemia
These application notes provide a comprehensive overview of the use of the synthetic adrenocorticotropic hormone (ACTH) fragment, ACTH(6-9)PGP, in preclinical rat models of ischemic stroke. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel neuroprotective strategies.
Introduction
Ischemic stroke, characterized by a disruption of cerebral blood flow, is a leading cause of mortality and long-term disability.[1] The peptide ACTH(6-9)PGP, a synthetic analogue of a fragment of ACTH, has emerged as a promising neuroprotective agent.[2] Studies in rat models of transient middle cerebral artery occlusion (tMCAO) have demonstrated that ACTH(6-9)PGP can mitigate the effects of ischemic brain injury.[3][4] The neuroprotective effects are associated with the modulation of gene expression related to immune responses, neurosignaling, neurogenesis, and angiogenesis.[1] This document outlines the experimental protocols for administering ACTH(6-9)PGP in a rat model of ischemia and summarizes the key quantitative findings from recent studies.
Quantitative Data Summary
The following tables summarize the quantitative data from RNA-Seq analyses of rat brain tissue following ischemia and treatment with ACTH(6-9)PGP.
Table 1: Differentially Expressed Genes (DEGs) in the Frontal Cortex 4.5 Hours Post-tMCAO
| Comparison Group | Total DEGs | Upregulated DEGs | Downregulated DEGs | Citation |
| Ischemia/Reperfusion vs. Sham | Hundreds | - | - | |
| Ischemia + ACTH(6-9)PGP vs. Ischemia | 322 | 86 | 236 | |
| Ischemia + Semax vs. Ischemia | 131 | 51 | 80 |
Table 2: Differentially Expressed Genes (DEGs) in the Frontal Cortex 24 Hours Post-tMCAO
| Comparison Group | Total DEGs | Upregulated DEGs | Downregulated DEGs | Citation |
| Ischemia/Reperfusion vs. Sham | 3774 | - | - | |
| Ischemia + ACTH(6-9)PGP vs. Ischemia | 2066 | - | - | |
| Ischemia + Semax vs. Ischemia | 1539 | 835 | 704 |
Table 3: Differentially Expressed Genes (DEGs) in the Striatum 24 Hours Post-tMCAO
| Comparison Group | Total DEGs | Upregulated DEGs | Downregulated DEGs | Citation |
| Ischemia + ACTH(6-9)PGP vs. Ischemia | 735 | 281 | 454 |
Table 4: Morphometric Analysis of Neurons in the Sensorimotor Cortex 24 Hours Post-tMCAO
| Parameter | Sham Operation | Ischemia + ACTH(6-9)PGP | Citation |
| Volume Density of Neurons | 13.3% - 14.2% | Increased vs. Ischemia | |
| Numerical Density of Neurons | 960 - 1012 per mm² | - | |
| Average Cross-sectional Area | 141 µm² | - |
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Heating pad to maintain body temperature
-
Magnetic Resonance Imaging (MRI) for verification of occlusion (optional)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 monofilament nylon suture into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia.
-
Post-operative care includes monitoring for any signs of distress and providing soft food and water.
Administration of ACTH(6-9)PGP
Materials:
-
ACTH(6-9)PGP peptide
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Dissolve the ACTH(6-9)PGP peptide in sterile saline to the desired concentration.
-
Administer the peptide solution via intraperitoneal (IP) injection.
-
The dosage used in several studies is 100 µg/kg of rat body weight.
-
The timing of administration can vary depending on the experimental design. Common time points for injection are 1.5 and 2.5 hours after the surgical procedure for early intervention studies, or 1.5, 2.5, and 6.5 hours for more extended treatment paradigms.
-
Control groups should receive an equivalent volume of sterile saline at the same time points.
Tissue Collection and RNA-Seq Analysis
This protocol outlines the steps for collecting brain tissue and performing RNA sequencing to analyze gene expression changes.
Materials:
-
Euthanasia solution
-
Surgical instruments for brain extraction
-
RNase-free tubes and reagents
-
RNA isolation kit
-
Next-generation sequencing platform
Procedure:
-
At the designated experimental endpoint (e.g., 4.5 or 24 hours post-tMCAO), euthanize the rats.
-
Decapitate the animal and quickly extract the brain.
-
Dissect the region of interest (e.g., frontal cortex, striatum) from the ipsilateral hemisphere.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA isolation.
-
Isolate total RNA from the brain tissue using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Prepare cDNA libraries from the isolated RNA.
-
Perform high-throughput sequencing using a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes (DEGs) between experimental groups. A fold change > 1.5 and an adjusted p-value < 0.05 are common thresholds for identifying significant DEGs.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for in vivo administration of ACTH(6-9)PGP in a rat tMCAO model.
Proposed Neuroprotective Signaling Pathway of ACTH(6-9)PGP
Caption: Proposed signaling pathways modulated by ACTH(6-9)PGP in response to ischemic injury.
References
Application Notes and Protocols for ACTH (6-9) in Oxidative Stress Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adrenocorticotropic hormone fragment (6-9), with the amino acid sequence His-Phe-Arg-Trp (HFRW), is a component of the larger ACTH peptide.[1][2] While lacking the hormonal activities of its parent molecule, this peptide fragment and its analogue, ACTH(6-9)PGP, have demonstrated significant neuroprotective properties.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing ACTH (6-9) and its stabilized analogue, ACTH(6-9)PGP, in the study of oxidative stress.
Recent studies have highlighted the cytoprotective effects of ACTH(6-9)PGP against oxidative stress-induced cell death. The mechanism of action is primarily attributed to the stimulation of cell proliferation and the activation of pro-survival signaling pathways, such as the Nrf2 pathway, rather than direct radical scavenging. These findings suggest that ACTH (6-9) and its analogues are promising candidates for therapeutic strategies aimed at mitigating cellular damage in conditions associated with oxidative stress, such as neurodegenerative diseases.
This document outlines experimental procedures to assess the effects of ACTH (6-9) on cell viability, reactive oxygen species (ROS) production, and lipid peroxidation in cellular models of oxidative stress.
Data Presentation
Table 1: Protective Effects of ACTH(6-9)PGP on SH-SY5Y Cell Viability
| Oxidative Stress Inducer | Inducer Concentration | ACTH(6-9)PGP Concentration for Max Protection | Reference |
| Hydrogen Peroxide (H₂O₂) | 475 µM | ~1-10 µM | |
| tert-Butyl Hydroperoxide (tBH) | 27.5 µM | ~1-10 µM | |
| Potassium Cyanide (KCN) | 90.6 µM | 100 µM | |
| MPP⁺ | 1.3 mM | No significant protection observed |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACTH(6-9)PGP in Oxidative Stress
Caption: Proposed signaling pathway for ACTH(6-9)PGP-mediated neuroprotection.
Experimental Workflow for Assessing ACTH (6-9) Effects
Caption: General experimental workflow for oxidative stress assays with ACTH (6-9).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of ACTH (6-9) on cell viability in the presence of an oxidative stressor.
Materials:
-
SH-SY5Y cells or other relevant cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ACTH (6-9) or ACTH(6-9)PGP peptide
-
Oxidative stress inducer (e.g., H₂O₂, tBH, KCN)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of ACTH (6-9) (e.g., 0.1 µM to 100 µM).
-
Concurrently, add the EC₅₀ concentration of the chosen oxidative stressor (e.g., 475 µM H₂O₂ for SH-SY5Y cells).
-
Include control wells with:
-
Medium only (untreated control)
-
Medium with oxidative stressor only
-
Medium with ACTH (6-9) only
-
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)
This protocol measures intracellular ROS levels. Studies suggest ACTH(6-9)PGP does not directly scavenge ROS, but this assay is crucial to confirm this in your experimental model.
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
ACTH (6-9) or ACTH(6-9)PGP
-
Oxidative stress inducer (e.g., H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with ACTH (6-9) and/or the oxidative stressor as described in the MTT assay protocol. An incubation time of 1 hour with the stressor is often sufficient.
-
DCFH-DA Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10-25 µM DCFH-DA in HBSS or serum-free medium to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress (if not co-treated):
-
Remove the DCFH-DA solution and wash the cells gently with warm PBS.
-
Add 100 µL of the ROS-inducing agent in HBSS to the appropriate wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Readings can be taken kinetically over 1-2 hours or as a single endpoint measurement.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control.
Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative damage to lipids.
Materials:
-
Cells cultured in 6-well plates or larger dishes
-
ACTH (6-9) or ACTH(6-9)PGP
-
Oxidative stress inducer
-
Ice-cold PBS
-
Cell lysis buffer
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
MDA standard
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with ACTH (6-9) and the oxidative stressor.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing BHT.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant for normalization.
-
TBARS Reaction:
-
To a defined volume of supernatant (e.g., 100 µL), add an acidic solution of TBA (e.g., 0.5% TBA in 20% TCA).
-
Incubate at 95°C for 25-60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Centrifuge to pellet any precipitate.
-
-
Measurement:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm. A reference reading at 600 nm can be subtracted to correct for turbidity.
-
-
Quantification: Calculate the MDA concentration using a standard curve prepared with MDA standards and normalize to the protein concentration. Results are often expressed as µmols MDA per mg of protein.
Conclusion
ACTH (6-9) and its stabilized analogues represent a promising class of compounds for mitigating the effects of oxidative stress. The protocols provided herein offer a framework for investigating the cytoprotective mechanisms of these peptides. Researchers should optimize these protocols for their specific cell types and experimental conditions. The primary mechanism of ACTH(6-9)PGP appears to be the enhancement of cell proliferation and activation of pro-survival pathways, which should be the focus of further investigation.
References
- 1. preprints.org [preprints.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Neuroprotective Effects of ACTH(6-9) PGP in Animal Models
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the animal models and experimental protocols used to evaluate the neuroprotective properties of the synthetic peptide ACTH(6-9) PGP. The information is based on preclinical studies, with a primary focus on the well-established rodent model of ischemic stroke.
Introduction to ACTH(6-9) PGP
Adrenocorticotropic hormone (ACTH) and its fragments have demonstrated a range of neurotropic effects. The synthetic analogue ACTH(6-9) PGP (His-Phe-Arg-Trp-Pro-Gly-Pro) is a promising neuroprotective agent. It is structurally related to the clinically used nootropic drug Semax (ACTH(4-7) PGP). The addition of the Pro-Gly-Pro (PGP) tripeptide at the C-terminus increases the peptide's stability.[1][2] Preclinical studies suggest that ACTH(6-9) PGP exerts neuroprotective effects by modulating various signaling pathways, including those involved in inflammation, neurotransmission, and cell survival.[2][3]
Animal Models for Neuroprotection Studies
The most extensively documented animal model for evaluating the neuroprotective effects of ACTH(6-9) PGP is the transient middle cerebral artery occlusion (tMCAO) model in rats, which simulates ischemic stroke.[1] While the neuroprotective potential of ACTH(6-9) PGP has been suggested for other neurological conditions like Parkinson's disease and traumatic brain injury, detailed in vivo protocols for these models are less established in the scientific literature.
Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely accepted method for inducing focal cerebral ischemia followed by reperfusion, mimicking the pathophysiology of human ischemic stroke.
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR) (250-300g)
-
Anesthesia: Isoflurane
-
4-0 nylon monofilament suture with a blunted tip (coating with poly-L-lysine is optional)
-
Surgical microscope or magnifying loupes
-
Standard surgical instruments
-
Heating pad to maintain body temperature
-
ACTH(6-9) PGP peptide
-
Sterile saline for injection
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures. Place a temporary ligature on the ICA.
-
Arteriotomy and Occlusion: Make a small incision in the ECA stump. Introduce the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period, typically ranging from 60 to 120 minutes.
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the surgical wound in layers.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.
Experimental Workflow for tMCAO Model
Caption: Experimental workflow for the tMCAO model.
ACTH(6-9) PGP Administration Protocols
Peptide Preparation:
The ACTH(6-9) PGP peptide is typically dissolved in sterile 0.9% saline for administration. The purity of the synthesized peptide should be confirmed by chromatography.
Dosage and Administration:
The effective dose of ACTH(6-9) PGP can vary. In the tMCAO model, a common dosage is 100 µg/kg administered intraperitoneally (IP). In some studies, multiple injections are given at specific time points post-occlusion (e.g., 1.5, 2.5, and 6.5 hours after surgery). For memory consolidation studies in a passive avoidance conditioning model, doses ranging from 0.5 to 150 µg/kg have been shown to be effective.
Assessment of Neuroprotective Effects
A combination of behavioral, histological, and molecular analyses is used to evaluate the neuroprotective efficacy of ACTH(6-9) PGP.
Behavioral Assessments
-
Neurological Deficit Scoring: A simple and rapid method to assess motor deficits. A common scoring system ranges from 0 (no deficit) to 4 (severe deficit).
-
Rotarod Test: Evaluates motor coordination and balance.
-
Cylinder Test: Assesses forelimb asymmetry and sensorimotor function.
-
Morris Water Maze: Tests spatial learning and memory.
Histological and Molecular Analyses
-
Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume in brain slices.
-
Immunohistochemistry: To assess neuronal survival (e.g., NeuN staining), apoptosis (e.g., TUNEL staining), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Gene Expression Analysis (RNA-Seq, qRT-PCR): To investigate changes in the expression of genes related to inflammation, apoptosis, and neurotrophic factors.
-
Protein Analysis (Western Blot, ELISA): To quantify the levels of key proteins involved in signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of ACTH(6-9) PGP and its analogue Semax.
Table 1: Dosing and Administration of ACTH(6-9) PGP and Semax in the tMCAO Model
| Peptide | Animal Model | Dosage | Route of Administration | Timing of Administration | Reference |
| ACTH(6-9) PGP | Rat (tMCAO) | 100 µg/kg | Intraperitoneal (IP) | 1.5, 2.5, and 6.5 hours post-surgery | |
| Semax | Rat (tMCAO) | 100 µg/kg | Intraperitoneal (IP) | 1.5, 2.5, and 6.5 hours post-surgery |
Table 2: Molecular and Cellular Assays Used to Evaluate Neuroprotection
| Assay | Purpose | Key Markers/Targets | References |
| RNA-Seq | Genome-wide gene expression analysis | Differentially expressed genes in inflammatory and neurotransmitter pathways | |
| qRT-PCR | Validation of gene expression changes | Specific genes identified by RNA-Seq | |
| Western Blot | Protein expression analysis | pJNK, pCREB, MMP-9, c-Fos | |
| Immunohistochemistry | Cellular localization of proteins, cell viability | NeuN, Iba1, GFAP | - |
| TTC Staining | Infarct volume measurement | N/A |
Signaling Pathways Implicated in Neuroprotection
The neuroprotective effects of ACTH(6-9) PGP and related peptides are mediated through the modulation of several key signaling pathways. Transcriptomic analyses have consistently identified the neuroactive ligand-receptor interaction , cAMP signaling pathway , and calcium signaling pathway as being significantly affected.
Neuroprotective Signaling Pathways of ACTH(6-9) PGP
Caption: Putative signaling pathways of ACTH(6-9) PGP.
Neuroactive Ligand-Receptor Interaction in Ischemic Stroke
Caption: Modulation of neuroactive ligand-receptor interactions.
Conclusion
The available preclinical data strongly support the neuroprotective potential of ACTH(6-9) PGP, particularly in the context of ischemic stroke. The tMCAO model in rats provides a robust platform for further investigation of its mechanisms of action and therapeutic efficacy. Future studies should aim to establish detailed protocols for other animal models of neurological disorders to broaden the therapeutic applicability of this promising peptide.
References
Application Notes and Protocols for Screening ACTH(6-9) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a multifaceted peptide hormone derived from the pro-opiomelanocortin (POMC) precursor. While the full-length peptide is known for its role in stimulating cortisol production via the melanocortin-2 receptor (MC2R), shorter fragments of ACTH exhibit a range of biological activities. The core sequence His-Phe-Arg-Trp (HFRW), corresponding to amino acids 6-9 of ACTH, is recognized as the essential pharmacophore for binding to melanocortin receptors (MCRs) and is conserved across various endogenous agonists like α-MSH[1][2].
The bioactivity of the ACTH(6-9) fragment can be broadly categorized into two areas: classical G-protein coupled receptor (GPCR) agonism at various MCR subtypes and neuroprotective signaling, which may occur through MCR-dependent or independent pathways. Screening for ACTH(6-9) bioactivity therefore requires a multi-assay approach to capture its full pharmacological profile.
These application notes provide detailed protocols for three key cell-based assays designed to screen and characterize the bioactivity of ACTH(6-9) and its analogues:
-
cAMP Accumulation Assay: A primary functional assay for MCRs (MC1R, MC3-5R) that couple to Gs proteins, leading to the production of cyclic adenosine monophosphate (cAMP).
-
ERK1/2 Phosphorylation Assay: A downstream signaling assay relevant for MCRs and other pathways that can activate the Mitogen-Activated Protein Kinase (MAPK) cascade.
-
Neuroprotective Assay: A cell viability assay to screen for cytoprotective effects of ACTH(6-9) in a neuronal cell model under oxidative stress.
Signaling Pathways
The ACTH(6-9) core sequence (HFRW) is known to interact with melanocortin receptors, which can trigger multiple downstream signaling cascades.
Canonical Melanocortin Receptor Signaling
Most melanocortin receptors (MC1R, MC3R, MC4R, MC5R) are Gs-coupled GPCRs. The binding of an agonist, such as an active ACTH fragment, initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Neuroprotective Signaling in SH-SY5Y Cells
In SH-SY5Y neuroblastoma cells, the stabilized ACTH(6-9) analogue, ACTH(6-9)PGP, has been shown to provide protection against oxidative stress. This effect is mediated through pathways involving Ras, MEK1/2, and ERK1/2, and leads to the modulation of the NF-κB and Nrf2 transcription factors[3][4]. Notably, this protective mechanism was found to be independent of cAMP production in this specific cell line[3].
Data Presentation
The bioactivity of ACTH(6-9) and its analogues can be quantified and compared across different assays. The following tables summarize key parameters.
Table 1: Neuroprotective Activity of ACTH(6-9)PGP in SH-SY5Y Cells
| Assay Type | Toxin (EC50) | Peptide Concentration for Max. Protection | Endpoint Measured | Reference |
|---|---|---|---|---|
| Cell Viability | H₂O₂ (475 µM) | ~1-10 µM | Increased cell survival (MTT) | |
| Cell Viability | tert-Butyl Hydroperoxide (27.5 µM) | ~1-10 µM | Increased cell survival (MTT) | |
| Cell Viability | KCN (90.6 µM) | ~100 µM | Increased cell survival (MTT) |
| Proliferation | N/A | 1-100 µM | Increased cell number (MTT/BrdU) | |
Table 2: MCR Agonist Activity of ACTH Analogues (Illustrative)
| Compound | Receptor | Assay Type | EC50 / IC50 | Cell Line |
|---|---|---|---|---|
| α-MSH | MC4R | cAMP | ~1 nM | CHO-K1 |
| ACTH(1-24) | MC2R | cAMP | Potent Agonist | OS3 |
| ACTH(6-9)PGP | (Various) | cAMP | No significant activity observed in SH-SY5Y cells | SH-SY5Y |
| ACTH(6-9) | MCRs | Binding | The HFRW sequence is essential for binding but has low affinity as a standalone peptide. | MCR-expressing cells |
Note: Quantitative EC50 data for the unmodified ACTH(6-9) peptide in cAMP or ERK phosphorylation assays is limited, as it generally displays low potency without modification.
Experimental Workflow Overview
The general workflow for screening ACTH(6-9) bioactivity involves several key stages, from cell culture to data analysis.
Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the agonist-induced accumulation of cAMP in cells expressing a Gs-coupled melanocortin receptor (e.g., CHO-K1-MC4R). It utilizes the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.
Materials:
-
CHO-K1 cells stably expressing the target MCR (e.g., MC4R)
-
Culture Medium: Ham's F-12, 10% FBS, appropriate selection antibiotic (e.g., G418)
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine)
-
ACTH(6-9) analogues and reference agonist (e.g., α-MSH)
-
HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate)
-
384-well low-volume, white assay plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Culture and Plating:
-
Culture CHO-K1-MCR cells according to standard procedures.
-
On the day before the assay, harvest cells using a non-enzymatic dissociation solution.
-
Centrifuge cells (200 x g, 5 min) and resuspend in culture medium.
-
Plate 2,000-10,000 cells per well in 10 µL of culture medium into a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 4X stock solution of the phosphodiesterase inhibitor IBMX (e.g., 2 mM) in Assay Buffer.
-
Prepare 4X serial dilutions of ACTH(6-9) analogues and the reference agonist in Assay Buffer containing 4X IBMX.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of Assay Buffer containing IBMX (1X final concentration) to all wells.
-
Add 5 µL of the 4X compound dilutions to the appropriate wells. For control wells, add 5 µL of Assay Buffer with IBMX.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate in the supplied lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP Cryptate solution to each well.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (Cryptate) and 620 nm (d2) following excitation at 320-340 nm.
-
Calculate the 665/620 ratio and the Delta F% according to the kit instructions. The signal is inversely proportional to the cAMP concentration.
-
Protocol 2: ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)
This protocol measures the phosphorylation of endogenous ERK1/2 in response to receptor activation, providing a downstream readout of MAPK pathway engagement.
Materials:
-
Target cells (e.g., SH-SY5Y or CHO-K1-MCR)
-
Culture Medium
-
Serum-free medium for starvation step
-
ACTH(6-9) analogues and a reference agonist
-
AlphaScreen SureFire p-ERK1/2 Assay Kit (containing Lysis Buffer, Activation Buffer, Reaction Buffer, Acceptor Beads, and Donor Beads)
-
384-well white ProxiPlates
-
AlphaScreen-compatible plate reader
Methodology:
-
Cell Culture and Plating:
-
Plate 20,000-40,000 cells per well in 20 µL of culture medium into a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Serum Starvation:
-
Gently remove the culture medium.
-
Wash once with serum-free medium.
-
Add 20 µL of serum-free medium to each well and incubate for 3-4 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare 5X serial dilutions of ACTH(6-9) analogues in serum-free medium.
-
Add 5 µL of the 5X compound dilutions to the wells.
-
Incubate for 5-10 minutes at 37°C. The optimal stimulation time should be determined empirically.
-
-
Cell Lysis:
-
Add 5 µL of the provided Lysis Buffer to each well.
-
Seal the plate and shake on an orbital shaker for 15 minutes at room temperature.
-
-
Detection:
-
Prepare the Detection Mix by adding the Acceptor Beads and Donor Beads to the Reaction Buffer as per the kit instructions. This step must be done under subdued light.
-
Transfer 4 µL of cell lysate from the cell plate to a 384-well ProxiPlate.
-
Add 7 µL of the Detection Mix to each well.
-
Seal the plate with an aluminum foil sealer, protect from light, and incubate for 2 hours at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible reader. The signal generated is directly proportional to the amount of phosphorylated ERK1/2.
-
Protocol 3: Neuroprotective Assay (MTT)
This protocol assesses the ability of ACTH(6-9) to protect neuronal cells from oxidative stress-induced cell death using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Culture Medium: DMEM/F12 (1:1), 10% FBS, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin
-
Oxidative stress inducer: Hydrogen peroxide (H₂O₂)
-
ACTH(6-9) analogues
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well tissue culture plates
-
Microplate reader (570 nm)
Methodology:
-
Cell Plating:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 15,000-25,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare solutions of ACTH(6-9) analogues at various concentrations in culture medium.
-
Prepare a solution of H₂O₂ in culture medium at a pre-determined toxic concentration (e.g., EC50, ~475 µM for SH-SY5Y).
-
Aspirate the medium from the cells and replace it with 100 µL of the treatment solutions:
-
Control wells: Fresh medium only.
-
Toxin-only wells: Medium with H₂O₂.
-
Test wells: Medium containing both H₂O₂ and the ACTH(6-9) analogue at various concentrations.
-
Peptide-only wells: Medium with the ACTH(6-9) analogue only (to check for direct effects on viability).
-
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.
-
Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells:
-
% Viability = (Absorbance of Test Well / Absorbance of Control Well) * 100
-
-
Plot % Viability against the concentration of the ACTH(6-9) analogue to determine the protective effect.
-
References
- 1. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ACTH (6-9) in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Adrenocorticotropic Hormone fragment (6-9), henceforth referred to as ACTH (6-9), in various in vitro experimental settings. The following sections detail the necessary materials, step-by-step procedures for solution preparation, and a sample protocol for a cell-based assay.
Introduction
ACTH (6-9) is a tetrapeptide fragment of the Adrenocorticotropic Hormone. Like other melanocortins, it is being investigated for a range of biological activities, including neuroprotective and cytoprotective effects. A modified version, ACTH(6-9)PGP, has been shown to protect neuronal cells from oxidative stress-induced cytotoxicity by modulating signaling pathways related to cell proliferation and survival.[1][2][3] Proper preparation of ACTH (6-9) solutions is critical for obtaining reliable and reproducible results in in vitro studies.
Materials and Reagents
-
Lyophilized ACTH (6-9) peptide
-
Sterile, deionized, or Milli-Q water
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell line for the experiment (e.g., SH-SY5Y neuroblastoma cells)
-
Reagents for the specific in vitro assay (e.g., MTT reagent, lysis buffer)
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Centrifuge
Preparation of ACTH (6-9) Stock Solution
It is recommended to prepare a concentrated stock solution of ACTH (6-9) that can be further diluted to the desired working concentrations for experiments.
Protocol:
-
Determine the required concentration: Based on literature or preliminary experiments, decide on the desired stock concentration (e.g., 1 mM or 10 mM).
-
Calculate the amount of solvent: Use the molecular weight (MW) of the ACTH (6-9) peptide to calculate the volume of solvent needed to achieve the desired stock concentration. The formula is: Volume (L) = Mass of peptide (g) / (Stock Concentration (mol/L) * MW ( g/mol ))
-
Reconstitution:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile water to the vial.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
-
-
Sterilization (Optional): If the reconstituted stock solution is not prepared from sterile components in a sterile environment, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (2-7 days), the solution can be kept at 4°C.[4]
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source(s) |
| Storage of Lyophilized Peptide | Desiccated below -18°C | [4] |
| Reconstitution Solvent | Sterile 18MΩ-cm H₂O | |
| Stock Solution Concentration | ≥100 µg/ml | |
| Short-Term Storage (Reconstituted) | 2-7 days at 4°C | |
| Long-Term Storage (Reconstituted) | Below -18°C (aliquoted) | |
| Working Concentration Range | 1 µM - 100 µM (for ACTH(6-9)PGP) | |
| Incubation Time (Cell Viability) | 24 - 48 hours |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay) using SH-SY5Y Cells
This protocol is adapted from studies on the cytoprotective effects of an ACTH (6-9) analog, ACTH(6-9)PGP, on SH-SY5Y cells exposed to an oxidative stressor like hydrogen peroxide (H₂O₂).
Objective: To assess the effect of ACTH (6-9) on the viability of SH-SY5Y cells under conditions of oxidative stress.
Workflow Diagram:
Caption: Workflow for an in vitro cell viability assay using ACTH (6-9).
Methodology:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 15,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 12-24 hours to allow the cells to attach.
-
-
Preparation of Working Solutions:
-
Prepare a series of working concentrations of ACTH (6-9) by diluting the stock solution in fresh cell culture medium.
-
Prepare a working solution of the toxic agent (e.g., 475 µM H₂O₂) in cell culture medium.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the appropriate treatment solution to each well. Include the following controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the solvent used for the peptide stock (if not water).
-
Toxin-Only Control: Cells treated with H₂O₂ alone.
-
Test Groups: Cells treated with different concentrations of ACTH (6-9) along with H₂O₂.
-
Peptide-Only Controls: Cells treated with different concentrations of ACTH (6-9) alone to check for any intrinsic effects of the peptide on cell viability.
-
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control (which is set to 100% viability).
-
The formula is: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) * 100.
-
Signaling Pathways
Studies on ACTH (6-9) analogs suggest that their cytoprotective effects may be mediated through the activation of pro-survival signaling pathways.
Potential Signaling Pathway of ACTH (6-9) Analogs:
Caption: Potential signaling pathways activated by ACTH (6-9) analogs.
Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenocorticotropic Hormone | ACTH Hormone | ProSpec [prospecbio.com]
Application Notes and Protocols for Intraperitoneal Injection of ACTH(6-9)PGP in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) injection of the synthetic peptide ACTH(6-9)PGP in rats for research purposes. The information compiled is based on peer-reviewed studies and is intended to guide researchers in designing and executing experiments involving this compound.
Introduction
ACTH(6-9)PGP is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH). The addition of the Pro-Gly-Pro (PGP) sequence to the C-terminus of the ACTH(6-9) fragment (His-Phe-Arg-Trp) enhances its stability and prolongs its effects[1][2]. Research indicates that ACTH(6-9)PGP possesses a range of biological activities, including nootropic, neuroprotective, and anti-inflammatory effects, making it a compound of interest in neuroscience and pharmacology[3][4][5]. These notes will detail the administration protocol, summarize quantitative data from various studies, and illustrate the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing intraperitoneal injection of ACTH(6-9)PGP in rats, highlighting the dose-dependent effects on various physiological and behavioral parameters.
Table 1: Effects of ACTH(6-9)PGP on Memory Consolidation in a Passive Avoidance Conditioning Test
| Dosage (µg/kg) | Number of Animals | Latent Period of Entering Dark Chamber (seconds, Mean ± SEM) | Percentage of Rats with Retained Avoidance Conditioning |
| Control (Saline) | 10 | 118.8 ± 27.2 | 40% |
| 0.5 | 10 | 245.0 ± 35.0 | 80% |
| 5 | 10 | 225.0 ± 39.7 | 70% |
| 50 | 10 | 210.0 ± 40.0 | 70% |
| 150 | 10 | 195.0 ± 42.8* | 60% |
| 450 | 10 | 140.0 ± 32.7 | 50% |
-
Statistically significant difference compared to the control group.
Table 2: Effects of ACTH(6-9)PGP on Pro- and Anti-Inflammatory Cytokine Levels in Rats under Chronic Restraint Stress
| Dosage (µg/kg) | Change in IL-1β Level | Change in IL-6 Level | Change in IFNγ Level |
| 5 | No significant change | ↓ 4.8% | ↓ 49.3% |
| 50 | ↓ 51.2% | No significant change | ↓ 39.7% |
| 500 | No significant change | No significant change | No significant change |
-
Statistically significant decrease compared to the stress-exposed control group.
Table 3: Effects of ACTH(6-9)PGP on Nociceptive Response in the Hot Plate Test
| Dosage (µg/kg) | Maximum Possible Effect (MPE) at 15 min | MPE at 45 min |
| 5 | 2.5-fold increase | 7-fold increase |
| 150 | Significant reduction in pain sensitivity | Significant reduction in pain sensitivity |
-
Statistically significant effect on nociceptive threshold.
Experimental Protocols
This section provides a detailed methodology for the intraperitoneal injection of ACTH(6-9)PGP in rats, based on established research protocols.
Materials
-
ACTH(6-9)PGP peptide (purity ≥ 98%)
-
Sterile 0.9% sodium chloride solution (normal saline)
-
Male Wistar rats (or other appropriate strain)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Preparation of ACTH(6-9)PGP Solution
-
Reconstitution: Dissolve the lyophilized ACTH(6-9)PGP peptide in sterile normal saline to achieve the desired stock concentration. The choice of concentration will depend on the dose range being investigated and the injection volume. For example, to administer a dose of 50 µg/kg in an injection volume of 1 mL/kg to a 300g rat, the required concentration would be 15 µg/mL.
-
Storage: Store the stock solution according to the manufacturer's instructions, typically at -20°C for long-term storage and 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Intraperitoneal Injection Procedure
-
Animal Handling: Acclimatize the rats to the experimental environment to minimize stress. Handle the animals gently but firmly.
-
Dosage Calculation: Weigh each rat accurately before injection to calculate the precise volume of the ACTH(6-9)PGP solution to be administered based on its body weight and the target dosage (in µg/kg).
-
Injection Site: The preferred site for IP injection in rats is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, bladder, or other vital organs.
-
Injection Technique:
-
Securely restrain the rat with its head tilted downwards at approximately a 30-degree angle. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the calculated volume of the ACTH(6-9)PGP solution.
-
Withdraw the needle smoothly and return the rat to its cage.
-
-
Timing of Injection: The timing of the injection relative to the experimental procedure is critical. In studies on memory consolidation, ACTH(6-9)PGP was administered 15 minutes before the start of the experiment. For studies on chronic stress, daily injections were administered before the stress exposure.
Post-Injection Monitoring
Observe the animals for any signs of distress, adverse reactions, or changes in behavior following the injection. Record all observations meticulously.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of ACTH(6-9)PGP and a typical experimental workflow for its administration in rats.
Caption: Experimental workflow for ACTH(6-9)PGP administration in rats.
Caption: Signaling pathways of ACTH(6-9)PGP.
Conclusion
The intraperitoneal injection of ACTH(6-9)PGP in rats is a valuable method for investigating its diverse biological effects. The provided protocols and data summaries offer a foundation for researchers to design and conduct well-controlled experiments. Adherence to proper injection techniques and careful dose selection are crucial for obtaining reliable and reproducible results. The neuroprotective and anti-inflammatory properties of ACTH(6-9)PGP, mediated through pathways like NF-κB and NRF2, suggest its potential as a therapeutic agent, warranting further investigation.
References
- 1. kurskmed.com [kurskmed.com]
- 2. ACTH6-9-PGP improves memory consolidation processes in rats | Research Results in Pharmacology [rrpharmacology.ru]
- 3. mdpi.com [mdpi.com]
- 4. Effects of ACTH6-9-Pro-Gly-Pro Peptide on the Levels of Pro- and Anti-Inflammatory Cytokines in Wistar Rats under Conditions of Chronic Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ACTH (6-9)PGP Dosage for Neuroprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the synthetic peptide ACTH (6-9)PGP for its neuroprotective effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compoundPGP and what is its primary mechanism of neuroprotection?
A1: this compoundPGP is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH). Its neuroprotective activity is primarily attributed to its ability to modulate key intracellular signaling pathways.[1][2] Specifically, it has been shown to stimulate the pro-survival NF-κB and Nrf2 pathways.[1][3] This leads to the upregulation of antioxidant and anti-apoptotic genes, as well as the promotion of cell proliferation.[1]
Q2: In which experimental models has the neuroprotective effect of this compoundPGP been demonstrated?
A2: The neuroprotective properties of this compoundPGP have been demonstrated in both in vitro and in vivo models. In vitro studies have utilized neuroblastoma cell lines like SH-SY5Y exposed to oxidative stressors such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (tBH), and potassium cyanide (KCN). In vivo, its efficacy has been shown in rat models of ischemic stroke, where it reduces the size of necrotic lesions.
Q3: What are the optimal dosage ranges for this compoundPGP?
A3: The optimal dosage of this compoundPGP is dependent on the experimental model. For in vitro studies using SH-SY5Y cells, the protective activity against H₂O₂ and tBH peaks at concentrations around 1–10 µM. For KCN-induced toxicity, a dose-dependent increase in cell survival is observed with a maximum effect at 100 µM. In vivo studies in rat models of ischemic stroke have shown neuroprotective effects with intraperitoneal injections of 100 µg/kg.
Q4: How does this compoundPGP compare to other neuroprotective peptides like Semax?
A4: Both this compoundPGP and Semax (a synthetic analog of ACTH (4-7)PGP) exhibit neuroprotective and nootropic effects. Both peptides have been shown to modulate gene expression profiles in the brain following ischemic injury. While their effects can be similar, some studies suggest differences in their impact on specific gene clusters, particularly those related to the inflammatory response.
Troubleshooting Guides
Issue 1: Inconsistent or no neuroprotective effect observed in vitro.
-
Question: We are not observing the expected increase in cell viability after treating our neuronal cell culture with this compoundPGP and a neurotoxin. What could be the issue?
-
Answer: Several factors could contribute to this.
-
Peptide Concentration: The protective effect of this compoundPGP is dose-dependent and can vary with the toxin used. For oxidative stressors like H₂O₂ and tBH, a peak protective effect is seen around 1-10 µM, with a decrease in protection at higher concentrations. Ensure you are using a concentration within this optimal range. For other toxins like KCN, the optimal concentration may be higher (e.g., 100 µM). We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Toxin Concentration: The concentration of the neurotoxin should be sufficient to induce 50-70% cell death within the experimental timeframe (e.g., 24 hours) to provide a window for observing a protective effect.
-
Timing of Treatment: The peptide should be added concurrently with the toxin to elicit its protective effects.
-
Cell Line: The responsiveness to this compoundPGP may vary between different cell lines. The most comprehensive data is available for the SH-SY5Y human neuroblastoma cell line.
-
Issue 2: High variability in in vivo experimental results.
-
Question: We are seeing significant variability in the neuroprotective outcomes in our animal model of stroke. How can we improve consistency?
-
Answer: In vivo experiments can have inherent variability. To improve consistency:
-
Route and Timing of Administration: Intraperitoneal injection is a commonly used and effective route. For ischemic stroke models, administration at multiple time points post-insult (e.g., 1.5, 2.5, and 6.5 hours after surgery) has been reported to be effective.
-
Animal Model: Ensure the surgical procedure for inducing stroke (e.g., transient middle cerebral artery occlusion) is performed consistently to minimize variations in infarct size between animals.
-
Dosage: A dosage of 100 µg/kg has been shown to be effective in rat models. Verify accurate calculation and administration of the dose based on individual animal weight.
-
Quantitative Data Summary
Table 1: In Vitro Neuroprotective Effects of this compoundPGP on SH-SY5Y Cells
| Neurotoxin | Toxin Concentration (EC₅₀) | Optimal this compoundPGP Concentration | Observed Effect |
| Hydrogen Peroxide (H₂O₂) | 475 µM | ~ 1–10 µM | Increased cell viability |
| tert-Butyl Hydroperoxide (tBH) | 27.5 µM | ~ 1–10 µM | Increased cell viability |
| Potassium Cyanide (KCN) | 90.6 µM | 100 µM | Dose-dependent increase in cell survival |
Table 2: In Vivo Neuroprotective Effects of this compoundPGP
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Rat (transient Middle Cerebral Artery Occlusion) | 100 µg/kg | Intraperitoneal | Reduced infarct volume, improved neurological outcome |
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Seed cells in 96-well plates at a density that allows for optimal growth during the experiment.
-
Treatment:
-
Prepare stock solutions of this compoundPGP and the chosen neurotoxin (e.g., H₂O₂).
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compoundPGP and the neurotoxin simultaneously. Include appropriate controls (untreated cells, cells treated with toxin only, cells treated with peptide only).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Cell Viability Assessment:
-
Use a standard cell viability assay such as the MTT assay.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathways of this compoundPGP, a typical experimental workflow for in vitro testing, and a logical troubleshooting guide.
Caption: Proposed signaling pathway for this compoundPGP-mediated neuroprotection.
Caption: Experimental workflow for in vitro neuroprotection assay.
Caption: Troubleshooting guide for in vitro experiments.
References
- 1. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Changes of transcriptomic activity in rat brain cells under the influence of synthetic adrenocorticotropic hormone-like peptides - Filippenkov - Biohimiâ [gynecology.orscience.ru]
Technical Support Center: ACTH (6-9) in Cell Viability Assays
Welcome to the technical support center for researchers utilizing the peptide ACTH (6-9) in cell viability and proliferation assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected increase in cell viability/proliferation after treating my cells with ACTH (6-9). Is this a known effect?
Yes, this is a plausible effect. While full-length ACTH (1-39) can have anti-proliferative effects on some cell types, the shorter fragment ACTH (6-9) and its stabilized analog, ACTH (6-9)PGP, have been shown to have pro-proliferative and anti-apoptotic properties in certain cell lines, such as the human neuroblastoma cell line SH-SY5Y.[1][] This effect is particularly notable in studies investigating neuroprotection against oxidative stress.[1]
Q2: What is the proposed mechanism for the pro-proliferative effect of ACTH (6-9)?
Studies on the stabilized analog this compoundPGP suggest that its pro-survival and pro-proliferative effects are mediated through the activation of the NF-κB and Nrf2 signaling pathways.[1] Importantly, this action does not appear to involve an increase in cellular cAMP levels, indicating a signaling pathway independent of the classical melanocortin-2 receptor (MC2R), which is the primary receptor for full-length ACTH and is coupled to Gαs and adenylyl cyclase.[1] The core HFRW sequence of ACTH (6-9) is known to be essential for binding to all known melanocortin receptors (MC1R, MC3R-MC5R), suggesting that the observed effects may be mediated by one or more of these other receptors or potentially through off-target interactions.
Q3: My results with ACTH (6-9) are inconsistent between experiments. What could be the cause?
Inconsistency in results when using peptides like ACTH (6-9) can stem from several factors:
-
Peptide Stability: Unmodified short peptides like ACTH (6-9) are susceptible to rapid degradation by proteases present in serum-containing cell culture media. The half-life of ACTH in human blood is reported to be between 10 and 30 minutes, and similar enzymatic degradation can be expected in vitro. This degradation can lead to a loss of active peptide over the course of your experiment, resulting in high variability. The use of a stabilized analog, such as this compoundPGP, is recommended to improve stability and obtain more consistent results.
-
Peptide Quality and Handling: Ensure the peptide was synthesized at high purity and stored correctly (lyophilized at -20°C or -80°C). Improper storage can lead to degradation. When preparing stock solutions, use an appropriate sterile solvent and minimize freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and serum concentration can all impact the cellular response to the peptide.
Q4: I am not observing any effect of ACTH (6-9) on my cells. What should I check?
If you are not seeing an effect, consider the following:
-
Cell Type: The effects of ACTH (6-9) may be cell-type specific. The pro-proliferative effects have been primarily documented in neuronal cell lines like SH-SY5Y. Your cell line of interest may not express the necessary receptors or signaling components.
-
Peptide Concentration: The effective concentration of ACTH (6-9) can vary. In studies with the stabilized analog this compoundPGP, protective effects against oxidative stress were observed in the 1-10 µM range. You may need to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
-
Peptide Stability: As mentioned previously, the unmodified peptide may be degrading too quickly in your culture medium to elicit a response. Consider using a stabilized analog or reducing the serum concentration in your media if your experimental design allows.
Troubleshooting Guide
Problem 1: High background or false positives in MTT/XTT assays.
-
Potential Cause: Interference of the peptide with formazan formation. Some peptides can directly reduce MTT or XTT, or interfere with the cellular machinery responsible for this reduction, leading to a color change that is not indicative of cell viability.
-
Troubleshooting Steps:
-
Run a cell-free control: Incubate ACTH (6-9) at the highest concentration used in your experiment in your cell culture medium without cells. Add the MTT or XTT reagent and measure the absorbance. A significant color change indicates direct reduction of the reagent by the peptide.
-
Use an alternative viability assay: If interference is suspected, switch to a viability assay with a different mechanism, such as a resazurin-based assay (e.g., alamarBlue), a crystal violet staining assay, or an ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Problem 2: Lower than expected cytotoxicity in LDH release assays.
-
Potential Cause: Peptide interference with the LDH enzyme or the assay components. Basic peptides can sometimes interfere with enzymatic assays. More critically, proteases in the cell culture supernatant (from serum or released by cells) can degrade the released LDH, leading to an underestimation of cell death.
-
Troubleshooting Steps:
-
Run an LDH activity control: Add a known amount of purified LDH to your cell culture medium with and without ACTH (6-9) to see if the peptide directly inhibits LDH activity.
-
Minimize LDH degradation: Reduce the incubation time of the supernatant before performing the LDH assay. If possible, use serum-free medium during the treatment period to reduce protease activity.
-
Consider an alternative endpoint: If LDH assay results are unreliable, consider using a different cytotoxicity marker, such as a membrane integrity dye (e.g., propidium iodide or trypan blue exclusion) coupled with microscopy or flow cytometry.
-
Problem 3: Difficulty dissolving the ACTH (6-9) peptide.
-
Potential Cause: The amino acid sequence of ACTH (6-9) (His-Phe-Arg-Trp) contains both hydrophobic (Phe, Trp) and basic (His, Arg) residues, which can sometimes lead to solubility challenges.
-
Troubleshooting Steps:
-
Follow the manufacturer's instructions: Always refer to the solubility information provided by the peptide supplier.
-
Use an appropriate solvent for the stock solution: For peptides with basic residues, dissolving in a slightly acidic solution (e.g., sterile water with a small amount of acetic acid) can improve solubility. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for the initial stock solution, which can then be further diluted in aqueous buffers.
-
Sonication: Brief sonication in a water bath can help to dissolve stubborn peptides.
-
Quantitative Data Summary
The following table summarizes quantitative data from a study on the effects of the stabilized analog this compoundPGP on the viability of SH-SY5Y cells under different oxidative stress conditions.
| Toxin | Toxin Concentration | This compoundPGP Concentration for Maximum Protection | Outcome |
| Hydrogen Peroxide (H₂O₂) | 475 µM | ~1-10 µM | Increased cell viability |
| tert-Butyl Hydroperoxide (tBH) | 27 µM | ~1-10 µM | Increased cell viability |
| Potassium Cyanide (KCN) | 90.6 µM | 100 µM | Dose-dependent increase in cell survival |
| MPP⁺ | 1.3 mM | Not effective | No increase in cell viability |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Peptide and/or Toxin Treatment:
-
Prepare fresh solutions of ACTH (6-9) and any toxins in your cell culture medium.
-
Remove the old medium from the cells and replace it with the treatment-containing medium.
-
Include appropriate controls: untreated cells, vehicle control, and toxin-only control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Signaling Pathway and Workflow Diagrams
Caption: Proposed signaling pathway for the pro-proliferative effects of ACTH (6-9).
Caption: Troubleshooting workflow for unexpected results in ACTH (6-9) cell viability assays.
References
Technical Support Center: Preventing ACTH (6-9) Peptide Aggregation In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ACTH (6-9) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage peptide aggregation in your in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of the ACTH (6-9) peptide.
Problem 1: Peptide precipitation is observed immediately upon dissolution.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The ACTH (6-9) peptide, with its sequence His-Phe-Arg-Trp, contains aromatic and hydrophobic residues, which can lead to poor solubility in aqueous buffers alone. Use a small amount of organic solvent like DMSO or DMF to initially dissolve the peptide before making the final dilution in your aqueous buffer. |
| Incorrect pH | The net charge of the peptide is highly dependent on the pH of the solution.[1] Peptides are often least soluble at their isoelectric point (pI).[1] Adjust the pH of your buffer to be at least one or two units away from the pI of ACTH (6-9) to increase electrostatic repulsion between peptide molecules and enhance solubility. |
| High Peptide Concentration | High concentrations of peptides, especially those prone to self-assembly, can rapidly lead to aggregation.[1] Attempt to dissolve the peptide at a lower concentration initially. |
Problem 2: Thioflavin T (ThT) assay shows immediate high fluorescence, indicating pre-existing aggregates.
| Potential Cause | Recommended Solution |
| Improper Peptide Storage | Lyophilized peptides can absorb moisture, which can lead to the formation of small aggregate seeds. Ensure the peptide is stored in a desiccated environment. |
| Presence of Seed Aggregates | Even trace amounts of pre-formed aggregates can catalyze further aggregation.[1] Before use, filter the peptide stock solution through a 0.22 µm syringe filter to remove any existing seeds. |
| Peptide Stock Solution Age | Peptide stock solutions, even when stored frozen, can form aggregates over time. Prepare fresh stock solutions for each experiment whenever possible. |
Problem 3: Inconsistent results in aggregation kinetics assays.
| Potential Cause | Recommended Solution |
| Variable Incubation Conditions | Temperature and agitation are critical factors in peptide aggregation kinetics.[2] Ensure consistent temperature control and agitation (if any) across all wells and plates in your experiments. |
| Contamination | Dust particles or other contaminants can act as nucleation sites for aggregation. Work in a clean environment and use filtered solutions. |
| Inconsistent Pipetting | Small variations in peptide or ThT concentration can affect aggregation kinetics. Use calibrated pipettes and ensure thorough mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for ACTH (6-9) peptide aggregation?
A1: The aggregation of short peptides like ACTH (6-9) is primarily driven by the amino acid sequence. The presence of aromatic residues, such as Phenylalanine (Phe) and Tryptophan (Trp) in the ACTH (6-9) sequence, can promote aggregation through π-π stacking interactions. Hydrophobic interactions also play a significant role in the self-assembly process.
Q2: How does pH affect the aggregation of ACTH (6-9)?
A2: The pH of the solution can significantly influence the aggregation of ACTH (6-9) by altering the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is close to zero, reducing electrostatic repulsion and promoting aggregation. Conversely, adjusting the pH away from the pI increases the net charge and electrostatic repulsion, which can inhibit aggregation.
Q3: What is the effect of temperature on ACTH (6-9) aggregation?
A3: Temperature can have a complex effect on peptide aggregation. Generally, higher temperatures can increase the rate of aggregation by providing the necessary energy to overcome the activation barrier for conformational changes and self-assembly. However, for some peptides, very high temperatures can sometimes disrupt aggregates. It is crucial to maintain a consistent temperature for reproducible results.
Q4: Can I use additives to prevent ACTH (6-9) aggregation?
A4: Yes, various additives can be used to prevent peptide aggregation. These include:
-
Organic co-solvents: Small amounts of solvents like DMSO or DMF can help to solubilize the peptide and disrupt hydrophobic interactions that lead to aggregation.
-
Surfactants: Non-ionic or zwitterionic surfactants can prevent aggregation by coating the hydrophobic surfaces of the peptide.
-
Stabilizing osmolytes: Molecules like glycerol, sucrose, or certain amino acids can stabilize the native conformation of the peptide and increase the energy barrier for aggregation.
Q5: How can I modify the ACTH (6-9) peptide to reduce its aggregation propensity?
A5: While not always feasible for established experimental systems, peptide modification can be a powerful strategy. Adding a charged amino acid (e.g., a negatively charged residue) to the N-terminus can increase electrostatic repulsion and reduce aggregation. Additionally, modifying the peptide backbone or incorporating proline residues can disrupt the formation of β-sheet structures that are common in amyloid-like aggregates. The ACTH(6-9)PGP analog, for instance, has been developed for increased stability.
Quantitative Data Summary
The following tables provide an illustrative summary of how different experimental conditions can be expected to influence ACTH (6-9) aggregation, based on general principles for short, aromatic-rich peptides.
Table 1: Effect of pH on ACTH (6-9) Aggregation (Illustrative)
| pH | Net Charge (Predicted) | Aggregation Propensity | Rationale |
| 4.0 | Highly Positive | Low | Strong electrostatic repulsion between positively charged peptide molecules. |
| 7.0 | Near Neutral | High | Reduced electrostatic repulsion, allowing hydrophobic and aromatic interactions to dominate. |
| 10.0 | Negative | Low | Strong electrostatic repulsion between negatively charged peptide molecules. |
Table 2: Effect of Temperature on ACTH (6-9) Aggregation Kinetics (Illustrative)
| Temperature (°C) | Lag Phase (tlag) | Aggregation Rate (kapp) | Rationale |
| 4 | Long | Slow | Reduced molecular motion and lower energy for conformational changes. |
| 25 | Moderate | Moderate | Increased molecular motion and energy for self-assembly. |
| 37 | Short | Fast | Optimal temperature for rapid aggregation, mimicking physiological conditions. |
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring ACTH (6-9) Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
Materials:
-
ACTH (6-9) peptide
-
Thioflavin T (ThT)
-
DMSO (or another suitable organic solvent)
-
Phosphate-buffered saline (PBS) or another appropriate buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM ACTH (6-9) stock solution: Dissolve the lyophilized peptide in DMSO to create a 1 mM stock solution. Briefly vortex to ensure complete dissolution.
-
Prepare a 1 mM ThT stock solution: Dissolve ThT powder in distilled water and filter through a 0.22 µm syringe filter. Store in the dark.
-
Prepare the reaction mixture: In each well of the 96-well plate, prepare the reaction mixture to the desired final concentrations. For example:
-
X µL of buffer (e.g., PBS, pH 7.4)
-
2.5 µL of 1 mM ThT stock (for a final concentration of 25 µM)
-
Y µL of 1 mM ACTH (6-9) stock (for the desired final peptide concentration, e.g., 50 µM)
-
Adjust the volume with buffer to a final volume of 100 µL.
-
-
Include controls:
-
Blank: Buffer and ThT only.
-
Peptide only: Buffer and ACTH (6-9) only (to check for intrinsic fluorescence).
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the desired duration of the experiment. Agitation between readings may be necessary to promote aggregation.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal, with a lag phase, an exponential growth phase, and a plateau phase.
-
Visualizations
References
Technical Support Center: Enhancing the Stability of ACTH Fragments for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Adrenocorticotropic Hormone (ACTH) fragments during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my ACTH fragment is losing activity?
A1: ACTH fragments, like other peptides, are susceptible to several degradation pathways that can reduce their biological activity. The most common causes include:
-
Proteolytic Degradation: Enzymes present in cell culture media (especially from serum), tissue homogenates, or plasma can cleave the peptide bonds of the ACTH fragment.
-
Deamidation: The asparagine (Asn) residue within the ACTH sequence is prone to deamidation, a chemical process that alters the peptide's structure and function. This reaction is significantly influenced by pH, with increased rates observed at neutral to alkaline pH.[1] Under these conditions, the degradation often proceeds through a cyclic imide intermediate.[1] In acidic conditions, direct hydrolysis of the Asn residue can occur.[1]
-
Oxidation: Methionine and cysteine residues (if present in the fragment) are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Physical Instability:
-
Adsorption: Peptides can stick to the surfaces of labware, such as plastic tubes and pipette tips, leading to a significant loss of active compound, especially at low concentrations.[2][3]
-
Aggregation: Peptides can self-associate to form aggregates, which are often inactive and can cause issues in experimental assays. This can be influenced by factors like temperature, pH, and peptide concentration.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation and aggregation.
-
Q2: How should I properly store my lyophilized and reconstituted ACTH fragments?
A2: Proper storage is critical for maintaining the stability of your ACTH fragments.
-
Lyophilized Peptides: Store lyophilized ACTH fragments at -20°C or ideally at -80°C for long-term storage. Keep the vials tightly sealed and protected from moisture and light.
-
Reconstituted Peptides: Once reconstituted in a solution, it is highly recommended to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Before opening a vial of lyophilized peptide, allow it to warm to room temperature in a desiccator to prevent condensation from forming inside the vial.
Q3: What is the most stable form of ACTH for research?
A3: The full-length ACTH(1-39) is more stable than many of its shorter fragments. The C-terminal region (residues 25-39) contributes to the stability of the molecule and increases its half-life. The biological activity, however, resides primarily in the N-terminal 1-24 amino acids. For research purposes, synthetic analogs with specific modifications can offer significantly enhanced stability.
Q4: Can chemical modifications improve the stability of my ACTH fragment?
A4: Yes, several chemical modifications can enhance the stability of ACTH fragments:
-
N-terminal Acetylation and C-terminal Amidation: Capping the ends of the peptide protects it from degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain. N-terminal acetylation has been shown to be particularly effective in increasing resistance to proteolytic degradation.
-
D-Amino Acid Substitution: Replacing L-amino acids at sites susceptible to enzymatic cleavage with their D-isomers can significantly increase the peptide's resistance to proteases and prolong its half-life.
-
Cyclization: Creating a cyclic peptide can make the structure more rigid and less accessible to proteases.
Troubleshooting Guides
Problem 1: Inconsistent or Lower-Than-Expected Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation in Media | - Use serum-free media if your cell line allows it. - If serum is required, heat-inactivate it to reduce enzymatic activity. - Minimize the incubation time of the peptide with the cells. - Consider using a more stable, chemically modified ACTH analog. |
| Peptide Adsorption to Labware | - Use low-protein-binding microplates and pipette tips. - Prepare peptide solutions in buffers containing a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) or a carrier protein like bovine serum albumin (BSA), if compatible with your assay. - Avoid using glass containers for peptide solutions, as basic residues in peptides can interact with the glass surface. |
| Peptide Aggregation | - Visually inspect your peptide solution for any cloudiness or precipitate. - Briefly sonicate the peptide solution to help break up aggregates. - Analyze the peptide solution using Size Exclusion Chromatography (SEC) to quantify the extent of aggregation. |
| Cell Health and Receptor Expression | - Ensure cells are healthy, within a low passage number, and not overgrown. - Verify the expression of the melanocortin-2 receptor (MC2R) in your cell line. |
Problem 2: High Background Signal in a Receptor Binding or cAMP Assay
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding of Labeled Peptide | - Reduce the concentration of the radiolabeled or fluorescently-labeled peptide. - Optimize the washing steps by increasing the number of washes and using ice-cold wash buffer. - Include a blocking agent like BSA in your assay buffer to reduce binding to non-receptor components. |
| Constitutive Receptor Activity (cAMP Assays) | - Some cell lines, especially those overexpressing the receptor, may have high basal cAMP levels. - Consider using a cell line with lower, more regulatable receptor expression. - Titrate the concentration of your phosphodiesterase (PDE) inhibitor to the lowest effective concentration. |
| Contaminated Reagents | - Prepare fresh assay buffers and peptide solutions. |
| Autofluorescence of Samples (Fluorescence-based assays) | - Include an unstained sample as a control to assess the level of autofluorescence. - If autofluorescence is high, consider using a fluorophore with a longer excitation wavelength. |
Quantitative Data Summary
The stability of ACTH and its fragments is highly dependent on the experimental conditions. The following tables summarize key quantitative findings from the literature to guide experimental design.
Table 1: Stability of Endogenous ACTH in Whole Blood Samples
| Storage Condition | Stability Duration | Reference |
| EDTA tube at 4°C | 8 hours | |
| EDTA tube + Aprotinin at 4°C | 4 hours | |
| EDTA tube + Aprotinin at Room Temperature (22°C) | 2 hours | |
| EDTA tube at Room Temperature (22°C) | Stable for at least 6 hours |
Table 2: Impact of pH on Asparagine (Asn) Deamidation Rate
| pH Range | Relative Deamidation Rate | Primary Mechanism | Reference |
| Acidic (pH < 4) | Low | Direct Hydrolysis | |
| Neutral to Alkaline (pH > 6) | High (increases with pH) | Cyclic Imide Formation |
Table 3: Effect of Chemical Modifications on Peptide Stability
| Modification | Effect on Stability | Mechanism of Action | Reference |
| N-terminal Acetylation | Increased resistance to proteolysis | Blocks degradation by N-terminal exopeptidases | |
| C-terminal Amidation | Increased resistance to proteolysis | Blocks degradation by C-terminal exopeptidases | |
| D-Amino Acid Substitution | Significantly increased half-life in biological fluids | Prevents recognition and cleavage by proteases |
Experimental Protocols
Protocol 1: ACTH Fragment Stability Assessment by HPLC
This protocol provides a general framework for assessing the degradation of an ACTH fragment over time.
-
Preparation of Solutions:
-
Reconstitute the ACTH fragment in the desired buffer (e.g., phosphate-buffered saline at various pH values) to a known concentration (e.g., 1 mg/mL).
-
Prepare aliquots of the peptide solution for each time point to be tested.
-
-
Incubation:
-
Incubate the aliquots at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take one aliquot and stop the degradation process, for example, by adding an acid like trifluoroacetic acid (TFA) to a final concentration of 0.1% or by freezing at -80°C.
-
-
HPLC Analysis:
-
Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set period (e.g., 30 minutes).
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact ACTH fragment at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate.
-
Protocol 2: Competitive Receptor Binding Assay
This protocol is for determining the binding affinity of an ACTH fragment to the MC2R.
-
Cell/Membrane Preparation:
-
Use a cell line stably expressing MC2R and its accessory protein, MRAP.
-
Prepare cell membrane fractions by homogenization and centrifugation.
-
-
Assay Setup:
-
In a microplate, add the following to each well:
-
Assay Buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
A fixed concentration of a labeled ACTH ligand (e.g., ¹²⁵I-ACTH or a fluorescently labeled ACTH).
-
Increasing concentrations of the unlabeled ACTH fragment (the competitor).
-
Cell membrane preparation (a constant amount of protein per well).
-
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove the unbound labeled ligand.
-
-
Detection:
-
For radioligand binding, place the filters in scintillation vials with a scintillation cocktail and count the radioactivity.
-
For fluorescent ligand binding, measure the fluorescence of the filters.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ACTH fragment.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).
-
Protocol 3: cAMP Functional Assay
This protocol measures the ability of an ACTH fragment to stimulate the production of cyclic AMP (cAMP) in cells expressing MC2R.
-
Cell Plating:
-
Plate cells expressing MC2R and MRAP in a suitable microplate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the ACTH fragment to the wells.
-
Include a negative control (buffer only) and a positive control (e.g., a known agonist like full-length ACTH).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as HTRF, ELISA, or luminescence-based assays.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the ACTH fragment.
-
Determine the EC₅₀ value (the concentration of the fragment that produces 50% of the maximal response).
-
Visualizations
Caption: ACTH signaling pathway via the MC2R.
Caption: Troubleshooting workflow for low experimental signal.
Caption: General experimental workflow for ACTH fragment characterization.
References
Addressing inconsistent results in ACTH (6-9) animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in animal studies involving the peptide ACTH (6-9) and its analogue, ACTH (6-9)PGP. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate potential sources of variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ACTH (6-9) and why is it used in animal studies?
A1: ACTH (6-9) is a peptide fragment of the adrenocorticotropic hormone (ACTH) with the amino acid sequence His-Phe-Arg-Trp. Unlike the full-length ACTH, this fragment lacks significant hormonal activity but exhibits a range of neurotropic effects. It is often used in animal studies to investigate its potential as a nootropic (cognitive-enhancing), anxiolytic (anxiety-reducing), and neuroprotective agent.[1] A stabilized analogue, ACTH(6-9)PGP, has been developed to increase resistance to enzymatic degradation.[2][3]
Q2: What are the known signaling pathways activated by this compoundPGP?
A2: In vitro studies suggest that the neuroprotective effects of ACTH(6-9)PGP are mediated through the activation of pro-survival signaling pathways. Key pathways identified include the NF-κB and Nrf-2 pathways. The effects of the peptide can be inhibited by antagonists of MEK (mitogen-activated protein kinase kinase), PKC (protein kinase C), PLC (phospholipase C), and Ras, indicating the involvement of these signaling components.[4]
Q3: I am observing a high degree of variability in the behavioral responses of my animals. What could be the cause?
A3: High variability is a common challenge in behavioral neuroscience. For studies involving ACTH (6-9), several factors could be at play:
-
Animal Strain: Different rat and mouse strains can exhibit significant variations in their stress responses and baseline anxiety levels, which can influence the effects of ACTH (6-9).
-
Housing Conditions: Both individual and crowded housing can induce stress in rodents, potentially altering their physiological and behavioral responses to the peptide.[5]
-
Handling and Acclimation: Insufficient handling and acclimation to the experimental procedures can lead to stress-induced responses that may mask or confound the effects of the peptide.
-
Circadian Rhythm: The hypothalamic-pituitary-adrenal (HPA) axis, which is influenced by ACTH, has a strong circadian rhythm. The timing of peptide administration and behavioral testing can significantly impact the results.
Q4: My results are not consistent with previously published studies. What should I check in my experimental protocol?
A4: Discrepancies between studies can arise from subtle differences in methodology. Here are some key points to review:
-
Peptide Formulation and Stability: Peptides can be prone to degradation. Ensure your peptide is properly dissolved and stored according to the manufacturer's instructions. The use of a stabilized analogue like ACTH(6-9)PGP may offer more consistent results due to its increased resistance to proteolysis.
-
Dose-Response Relationship: ACTH (6-9) and its analogues can exhibit non-linear, sometimes biphasic (U-shaped), dose-response curves. An effect observed at a low dose may diminish or even reverse at a higher dose. It is crucial to perform a dose-response study to identify the optimal effective dose for your specific experimental model.
-
Route of Administration: The method of administration (e.g., intraperitoneal, intranasal, intravenous) will affect the pharmacokinetics and bioavailability of the peptide. Intranasal delivery, for example, may offer more direct access to the central nervous system.
Troubleshooting Guides
Issue 1: Lack of Expected Behavioral Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response study to determine the optimal effective dose for your animal model and behavioral paradigm. Doses reported in the literature can vary significantly. |
| Peptide Degradation | Prepare fresh solutions of the peptide for each experiment. If using ACTH (6-9), consider switching to the more stable analogue, ACTH(6-9)PGP. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Timing of Administration | Consider the pharmacokinetics of the peptide and the time course of the expected behavioral effect. Administer the peptide at a consistent time relative to the behavioral test. |
| Animal Stress | Ensure animals are properly acclimated to the housing facility and handled regularly before the experiment. Minimize environmental stressors such as noise and excessive light in the testing room. |
| Circadian Rhythm | Conduct experiments at the same time of day to minimize variability due to the natural fluctuations of the HPA axis. |
Issue 2: High Variability Within Experimental Groups
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent administration of the peptide solution. For injections, use a consistent volume and injection site. For intranasal delivery, ensure proper placement of the delivery device. |
| Variable Animal Stress Levels | Standardize handling procedures and minimize environmental stressors. Consider using a validated stress model if investigating the interaction between stress and the peptide. |
| Heterogeneous Animal Population | Use animals of the same age, sex, and genetic background (strain). Be aware that even within an inbred strain, there can be individual differences in temperament and stress reactivity. |
| Subtle Differences in Housing | Maintain consistent housing conditions for all animals in the study, including cage size, bedding material, and enrichment items. |
Experimental Protocols
Passive Avoidance Conditioning in Rats
This protocol is adapted from a study investigating the effects of ACTH(6-9)PGP on memory consolidation.
-
Animals: Male Wistar rats.
-
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Habituation: On the first day, each rat is placed in the light chamber and allowed to explore for a set period.
-
Training: On the second day, the rat is again placed in the light chamber. When it enters the dark chamber, the guillotine door is closed, and a mild, brief electric foot shock is delivered.
-
Testing: 24 hours after training, the rat is placed back in the light chamber, and the latency to enter the dark chamber is recorded. Longer latencies are indicative of better memory of the aversive event.
-
-
Peptide Administration: ACTH(6-9)PGP is dissolved in saline and administered intraperitoneally at various doses (e.g., 0.5, 5, 50, 150, and 450 µg/kg) 15 minutes before the training session.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of ACTH(6-9)PGP on Memory Consolidation in Rats
| Dose (µg/kg) | Latency to Enter Dark Chamber (seconds, mean ± SEM) |
| Saline (Control) | 25 ± 5 |
| 0.5 | 225 ± 30 |
| 5 | 175 ± 25 |
| 50 | 250 ± 35 |
| 150 | 200 ± 28 |
| 450 | 40 ± 8 |
*Indicates a statistically significant difference from the saline control group.
Note: This table is a representative example based on findings that ACTH(6-9)PGP has a pronounced stimulating effect on memory consolidation in a dose range from 0.5 µg/kg to 150 µg/kg in a passive avoidance task.
Visualizations
Caption: Simplified signaling pathway of ACTH(6-9)PGP leading to neuroprotection.
Caption: General experimental workflow for ACTH(6-9) animal studies.
Caption: Troubleshooting logic for addressing inconsistent results.
References
- 1. Nasal administration of an ACTH(4-9) peptide analogue with dimethyl-beta-cyclodextrin as an absorption enhancer: pharmacokinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis of His-Phe-Arg-Trp-Pro-Gly-Pro in the blood and brain of rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Optimizing Incubation Times for ACTH (6-9) in Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ACTH (6-9) in neuroprotection assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to facilitate the optimization of incubation times and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ACTH (6-9) and why is it studied for neuroprotection?
A1: ACTH (6-9) is a peptide fragment of the adrenocorticotropic hormone. A stabilized analog, ACTH (6-9)PGP, has demonstrated a range of neuroprotective activities.[1][2][3][4] It is of interest to researchers for its potential to protect neuronal cells from various insults, such as those modeling oxidative stress in neurodegenerative diseases like Parkinson's disease and ischemic stroke.[3] Its mechanism of action involves the stimulation of cell proliferation and the induction of pro-survival and antioxidant-related genes.
Q2: What is a typical starting concentration range for ACTH (6-9) in in-vitro neuroprotection assays?
A2: For initial screening, a broad concentration range is recommended. Based on studies with the stabilized analog this compoundPGP, a range of 1 µM to 100 µM is a reasonable starting point. The optimal concentration is highly dependent on the specific cell type, the nature of the neurotoxic insult, and the assay endpoint. For oxidative stress models using H₂O₂ or tert-butyl hydroperoxide (tBH), protective effects have been observed around 1-10 µM, while for toxins like potassium cyanide (KCN), concentrations up to 100 µM have shown efficacy.
Q3: How do I determine the optimal incubation time for ACTH (6-9) in my specific experimental model?
A3: The optimal incubation time is critical and can vary significantly. It is recommended to perform a time-course experiment to determine the ideal duration for your specific cell line and neurotoxic insult. Treat your cells with a fixed, effective concentration of ACTH (6-9) and measure the neuroprotective effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). For many oxidative stress models, incubation times of 24 to 48 hours are common. Early signaling events may be detectable within hours, whereas significant effects on cell viability may require longer incubation periods.
Q4: Should ACTH (6-9) be administered before, during, or after the neurotoxic insult?
A4: The timing of ACTH (6-9) administration is a critical experimental parameter.
-
Pre-treatment: Administering ACTH (6-9) for a period before introducing the neurotoxin can be effective, as it may allow the peptide to initiate protective cellular mechanisms.
-
Co-treatment: Adding ACTH (6-9) simultaneously with the neurotoxin is a common approach in published studies.
-
Post-treatment: Introducing ACTH (6-9) after the neurotoxic insult can model a more clinically relevant therapeutic intervention.
The most effective approach will depend on the specific research question and the mechanism of the neurotoxin. It is advisable to test different administration timings during the optimization phase of your experiments.
Troubleshooting Guide
Issue 1: I am not observing a neuroprotective effect with ACTH (6-9).
-
Potential Cause: The concentration of ACTH (6-9) may be suboptimal.
-
Recommended Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal protective concentration for your specific cell model and neurotoxin.
-
-
Potential Cause: The incubation time may be too short or too long.
-
Recommended Solution: Conduct a time-course experiment to assess neuroprotection at various time points after the insult. Some protective effects may be time-dependent.
-
-
Potential Cause: The neurotoxic insult is too severe.
-
Recommended Solution: Ensure that your neurotoxin concentration induces a consistent and sublethal level of cell death (typically 30-50%). A pilot experiment to determine the EC50 of your neurotoxin is highly recommended.
-
-
Potential Cause: The peptide has degraded.
-
Recommended Solution: Prepare fresh solutions of ACTH (6-9) for each experiment and store the stock solution according to the manufacturer's instructions.
-
Issue 2: I am seeing high variability between my replicate wells.
-
Potential Cause: Inconsistent cell seeding.
-
Recommended Solution: Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between pipetting steps to prevent settling. Use calibrated pipettes for accuracy.
-
-
Potential Cause: "Edge effect" in the microplate.
-
Recommended Solution: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. To minimize this, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or culture medium.
-
-
Potential Cause: Incomplete solubilization of formazan crystals (in MTT assays).
-
Recommended Solution: Ensure complete dissolution of the formazan crystals by gentle mixing and allowing sufficient incubation time with the solubilization buffer. Visually inspect the wells to confirm complete dissolution before reading the absorbance.
-
-
Potential Cause: Compound precipitation.
-
Recommended Solution: Visually inspect the wells after adding ACTH (6-9) to check for any precipitation. If solubility is an issue, consider using a different solvent or adjusting the final concentration.
-
Issue 3: My control values are inconsistent or unexpected.
-
Potential Cause: Contamination of cell culture or reagents.
-
Recommended Solution: Regularly check cell cultures for any signs of contamination. Use fresh, sterile reagents and culture medium for each experiment.
-
-
Potential Cause: High background absorbance in viability assays.
-
Recommended Solution: Run a control with your test compound in cell-free media to check if it interacts with the assay reagents. If there is interference, consider using a different viability assay based on a different principle (e.g., an ATP-based assay).
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compoundPGP in Neuroprotection Assays
| Neurotoxic Agent | Cell Line | Effective Concentration Range | Incubation Time | Assay |
| Hydrogen Peroxide (H₂O₂) | SH-SY5Y | 1 - 10 µM | 24 hours | MTT |
| tert-Butyl Hydroperoxide (tBH) | SH-SY5Y | 1 - 10 µM | 24 hours | MTT |
| Potassium Cyanide (KCN) | SH-SY5Y | up to 100 µM | 24 hours | MTT |
| MPP⁺ | SH-SY5Y | Not effective | 48 hours | MTT |
Data synthesized from studies on the stabilized ACTH (6-9) analog, this compoundPGP.
Experimental Protocols
Protocol 1: Assessing Neuroprotection using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treatment (Optional): Remove the culture medium and add fresh medium containing various concentrations of ACTH (6-9). Incubate for the desired pre-treatment duration.
-
Neurotoxic Insult: Introduce the neurotoxic agent at its predetermined EC50 concentration to the appropriate wells. Include a positive control (neurotoxin alone) and a negative control (vehicle alone).
-
Incubation: Incubate the plate for the optimized duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Normalize the data to the positive and negative controls to determine the percentage of neuroprotection.
Protocol 2: Assessing Cytotoxicity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be cautious not to disturb the cell pellet.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your specific LDH assay kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: To calculate the percentage of cytotoxicity, you will need to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). The neuroprotective effect of ACTH (6-9) is determined by its ability to reduce the amount of LDH released compared to the neurotoxin-only treated cells.
Visualizations
Caption: Proposed neuroprotective signaling pathway of ACTH (6-9).
Caption: Experimental workflow for the MTT neuroprotection assay.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Caption: Logic diagram for troubleshooting inconsistent assay results.
References
Technical Support Center: Synthesis of ACTH (6-9) Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing ACTH (6-9) analogs. The core pharmacophore sequence, H-His-Phe-Arg-Trp-NH₂, presents unique challenges that, if not addressed, can lead to low yields and impure products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of ACTH (6-9) analogs.
Problem 1: Low Coupling Efficiency or Incomplete Reactions
Q1: I am observing a low yield after coupling a specific amino acid in my ACTH (6-9) analog sequence. How can I improve the coupling efficiency?
A1: Low coupling efficiency can be attributed to several factors, primarily steric hindrance and peptide aggregation. The His-Phe-Arg-Trp sequence contains bulky amino acids that can make coupling challenging.
-
Amino Acid-Specific Issues:
-
Histidine (His): The imidazole side chain can interfere with coupling. Ensure complete deprotection of the preceding amino acid and consider using a more potent activating agent.
-
Arginine (Arg): The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the guanidino side chain can cause steric hindrance.
-
Phenylalanine (Phe) and Tryptophan (Trp): These bulky, hydrophobic residues can contribute to peptide aggregation on the resin.
-
-
Troubleshooting Strategies:
-
Choice of Coupling Reagent: For difficult couplings, stronger activating reagents are recommended. While standard carbodiimides like DIC can be used with additives, uronium/aminium-based reagents often provide better results.
-
Double Coupling: If a coupling reaction is incomplete (as indicated by a positive Kaiser test), a second coupling step with fresh reagents can be performed.
-
Higher Temperature: Microwave-assisted solid-phase peptide synthesis (SPPS) can enhance coupling efficiency for sterically hindered amino acids. However, be cautious with histidine, as higher temperatures can increase the risk of racemization.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent. In cases of severe aggregation, consider using N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts.
-
Problem 2: Presence of Impurities with Similar Molecular Weight to the Target Peptide
Q2: My mass spectrometry analysis shows a peak with the same mass as my target peptide, but the HPLC profile shows multiple peaks. What could be the cause?
A2: This scenario often points to the formation of isomers, with racemization being a primary culprit, especially for histidine.
-
Histidine Racemization: The imidazole ring of histidine can catalyze the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity. This results in the formation of a D-His diastereomer, which can be difficult to separate from the desired all-L peptide.
-
Mitigation Strategies:
-
Protecting Group: Use of the trityl (Trt) protecting group on the imidazole nitrogen of histidine (Fmoc-His(Trt)-OH) is standard practice to minimize racemization.[1][2]
-
Coupling Conditions:
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with carbodiimide coupling reagents can suppress racemization.
-
Pre-activation Time: Minimize the pre-activation time of Fmoc-His(Trt)-OH before adding it to the resin. Prolonged pre-activation increases the risk of racemization.
-
Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). In cases of severe racemization, a weaker base like sym-collidine may be beneficial.
-
-
Problem 3: Appearance of Deletion Sequences in the Final Product
Q3: I am observing significant amounts of peptides missing one or more amino acids, particularly after the Arginine residue. What is causing this?
A3: The formation of a δ-lactam from the activated Fmoc-Arg(Pbf)-OH is a common side reaction that leads to the termination of the peptide chain, resulting in des-Arg sequences.
-
Mechanism: Intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the arginine side chain forms a stable, unreactive δ-lactam.
-
Prevention:
-
In Situ Activation: Avoid pre-activating Fmoc-Arg(Pbf)-OH for extended periods. Instead, use an in-situ activation protocol where the coupling reagent is added directly to the resin along with the amino acid and base. A staggered addition of the coupling reagent (e.g., DIC) can also be effective.
-
Optimized Reagent Equivalents: Using a slight excess of the amino acid relative to the coupling reagent can help favor the intermolecular coupling over the intramolecular lactam formation.
-
Problem 4: Modifications to the Tryptophan Residue
Q4: My mass spectrometry data shows unexpected mass additions of +56 Da or other modifications on my Tryptophan-containing peptide after cleavage. What is happening?
A4: The indole side chain of tryptophan is highly susceptible to oxidation and alkylation by carbocations generated during the final trifluoroacetic acid (TFA) cleavage step.
-
Side Reactions:
-
Alkylation: Cations from cleaved protecting groups (e.g., t-butyl from Boc or OtBu groups) can attach to the indole ring.
-
Oxidation: Exposure to air and acidic conditions can lead to the formation of various oxidation products.
-
-
Protective Measures:
-
Side-Chain Protection: Using a Boc protecting group on the indole nitrogen of tryptophan [Fmoc-Trp(Boc)-OH] is highly recommended. The Boc group shields the indole from electrophilic attack and is cleaved during the final TFA step.
-
Scavengers in Cleavage Cocktail: The use of a "cleavage cocktail" containing scavengers is essential to trap the reactive carbocations. A common and effective cocktail for peptides containing both Arg(Pbf) and Trp(Boc) is Reagent K or a mixture of TFA/TIS/Water/DODT (triisopropylsilane/dodecanethiol).
-
Frequently Asked Questions (FAQs)
Q5: What is the recommended protecting group strategy for the H-His-Phe-Arg-Trp-NH₂ sequence?
A5: For Fmoc-based solid-phase peptide synthesis (SPPS), the following protecting group strategy is recommended:
-
Histidine: Fmoc-His(Trt)-OH to minimize racemization.
-
Phenylalanine: Fmoc-Phe-OH (no side chain protection needed).
-
Arginine: Fmoc-Arg(Pbf)-OH offers good protection and is readily cleaved by TFA.
-
Tryptophan: Fmoc-Trp(Boc)-OH to prevent side reactions during cleavage.
Q6: What is diketopiperazine (DKP) formation and how can I avoid it, especially when synthesizing analogs with Proline?
A6: Diketopiperazine formation is an intramolecular cyclization of a dipeptide-resin, which cleaves the dipeptide from the resin, terminating the synthesis. This is particularly problematic for sequences containing Proline at the second position (from the C-terminus). For ACTH (6-9) analogs that might be extended with a Pro-Gly-Pro (PGP) sequence for stability, this is a critical consideration.
-
Prevention Strategies:
-
Resin Choice: Using a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to its steric bulk.
-
Dipeptide Coupling: Instead of coupling Proline and then the next amino acid, using a pre-formed dipeptide (e.g., Fmoc-Gly-Pro-OH) can bypass the susceptible dipeptide-resin intermediate.
-
Q7: What are the typical HPLC purification conditions for ACTH (6-9) analogs?
A7: Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides. A typical gradient for ACTH (6-9) analogs would be:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 45% Mobile Phase B over 30-60 minutes is a good starting point. The exact gradient will need to be optimized based on the specific analog's hydrophobicity.
-
Detection: UV at 220 nm and 280 nm (for Tryptophan).
Quantitative Data Summary
The following tables summarize the impact of various synthetic strategies on the purity and yield of peptides, providing a basis for decision-making during the synthesis of ACTH (6-9) analogs.
Table 1: Impact of Coupling Reagents on a Difficult Decapeptide Sequence
| Coupling Reagent | Purity (%) | Yield (%) |
| HATU/HOAt/DIPEA | 92 | 85 |
| HCTU/DIPEA | 88 | 82 |
| DIC/Oxyma | 85 | 78 |
Data is representative of difficult sequences and highlights the superior performance of uronium/aminium-based reagents.
Table 2: Influence of Scavengers in Cleavage Cocktail on Tryptophan Alkylation
| Cleavage Cocktail Composition (TFA as base) | Tryptophan Alkylation (%) |
| 95% TFA, 5% Water | High (>20%) |
| 95% TFA, 2.5% TIS, 2.5% Water | Low (<5%) |
| 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole (Reagent R) | Very Low (<2%) |
| 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (Reagent K) | Very Low (<2%) |
This table illustrates the critical role of scavengers in preventing side reactions with Tryptophan. TIS is effective, but cocktails with soft scavengers like thioanisole and EDT offer broader protection.
Table 3: Diketopiperazine (DKP) Formation in Proline-Containing Dipeptides
| Dipeptide Sequence on Resin | DKP Formation Yield (%) |
| Leu-Pro-Resin | 15.3 |
| Gly-Pro-Leu-Resin | 42.7 |
| Leu-Pro-Gly-Resin | 63.9 |
| Pro-Leu-Resin | 0.36 |
Data from heating linear peptides in solution, which is analogous to the tendency for DKP formation on resin. This highlights that a Proline in the second position from the N-terminus is highly susceptible to DKP formation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H-His-Phe-Arg-Trp-NH₂
This protocol is for manual Fmoc-SPPS on a 0.1 mmol scale using Rink Amide resin.
-
Resin Swelling: Swell 200 mg of Rink Amide resin (0.5 mmol/g) in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
-
Specific Amino Acid Coupling Notes:
-
Fmoc-Trp(Boc)-OH: Couple as described above.
-
Fmoc-Arg(Pbf)-OH: Use the in-situ activation described in the troubleshooting section.
-
Fmoc-Phe-OH: Couple as described above.
-
Fmoc-His(Trt)-OH: Minimize pre-activation time.
-
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as in step 2.
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL water, 0.25 mL TIS.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the peptide.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by RP-HPLC as described in the FAQ section.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Signaling Pathways and Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of ACTH (6-9)PGP and Semax (ACTH (4-7)PGP): A Guide for Researchers
An in-depth examination of two synthetic adrenocorticotropic hormone (ACTH) analogues, ACTH (6-9)PGP and Semax, reveals both overlapping and distinct neuroprotective and nootropic properties. This guide provides a comparative study of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Semax, with the structure Met-Glu-His-Phe-Pro-Gly-Pro, is a synthetic peptide analogue of the ACTH (4-10) fragment, while this compoundPGP (His-Phe-Arg-Trp-Pro-Gly-Pro) is another synthetic derivative. Both peptides have been modified with a C-terminal Pro-Gly-Pro (PGP) tripeptide to increase their stability and resistance to degradation.[1][2] While both compounds are recognized for their neuroprotective and nootropic capabilities, their underlying molecular mechanisms and therapeutic effects exhibit significant differences.[3][4]
Comparative Performance and Efficacy
Experimental data from various in vitro and in vivo models highlight the distinct efficacy profiles of this compoundPGP and Semax. In models of oxidative stress, this compoundPGP has demonstrated a dose-dependent protective effect against various toxins in SH-SY5Y neuroblastoma cells.[5] In animal models of memory consolidation, this compoundPGP has been shown to be effective at a lower dose range compared to Semax, suggesting greater potency in this specific cognitive domain.
Transcriptomic studies in rat models of ischemic stroke have provided a granular view of the peptides' effects on gene expression. While both peptides can correct gene expression patterns disrupted by ischemia, they modulate unique sets of genes. For instance, 24 hours after transient middle cerebral artery occlusion (tMCAO), the gene expression changes induced by this compoundPGP were found to be more similar to those of Semax than different, with both significantly reducing the expression of genes associated with immune and neuro-signaling pathways that are distorted by ischemia. However, under normal physiological conditions, differences in their effects on genes related to neuro-signaling and ion channel regulation have been noted.
Quantitative Data Summary
| Parameter | This compoundPGP | Semax (ACTH (4-7)PGP) | Experimental Model | Reference |
| Neuroprotection (in vitro) | EC50 vs H₂O₂: ~1-10 µM | Not explicitly stated in the same model | SH-SY5Y cells treated with H₂O₂, tBH, KCN | |
| EC50 vs tBH: ~1-10 µM | ||||
| EC50 vs KCN: ~100 µM | ||||
| Memory Consolidation | Effective dose range: 0.5 µg/kg to 150 µg/kg | Effective doses: 50 µg/kg and 450 µg/kg | Passive avoidance conditioning in rats | |
| Gene Expression (tMCAO, 24h) | 2066 Differentially Expressed Genes (DEGs) | 1539 DEGs | Rat frontal cortex post-tMCAO | |
| 32 DEGs different from Semax | ||||
| 1286 overlapping DEGs with Semax | 1286 overlapping DEGs with ACTH(6-9)PGP | |||
| Gene Expression (Normal) | 228 DEGs | 258 DEGs | Rat frontal cortex | |
| BDNF Upregulation | Not explicitly quantified | 1.4-fold increase in BDNF protein levels | Rat hippocampus | |
| TrkB Phosphorylation | Not explicitly quantified | 1.6-fold increase in TrkB phosphorylation | Rat hippocampus |
Mechanisms of Action and Signaling Pathways
The neuroprotective and nootropic effects of both peptides are underpinned by their ability to modulate complex signaling cascades.
Semax is known to exert its effects through multiple pathways. A primary mechanism is the upregulation of brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, which are crucial for neuronal survival, growth, and synaptic plasticity. Semax also modulates the dopaminergic and serotonergic systems, influencing mood and cognitive functions. Furthermore, it exhibits anti-inflammatory and antioxidant properties, protecting neurons from oxidative stress.
This compoundPGP has been shown to protect cells from cytotoxicity by stimulating proliferation and inducing the expression of pro-survival genes. Its protective mechanisms are linked to the activation of several key signaling pathways. The use of specific inhibitors has revealed the involvement of the MEK, PKC, PLC, and Ras pathways in its neuroprotective effects. Additionally, like Semax, it has been associated with the modulation of the NF-κB and Nrf2 pathways, which are involved in cellular stress responses and inflammation.
Comparative transcriptomic analyses have revealed that both peptides impact shared signaling pathways, including the cAMP, neuroactive ligand-receptor interaction, and calcium signaling pathways.
Visualizing the Pathways
Caption: Simplified signaling pathway for Semax (ACTH (4-7)PGP).
Caption: Key signaling pathways involved in this compoundPGP's neuroprotective effects.
Experimental Protocols
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is extensively used to study the neuroprotective effects of compounds in the context of ischemic stroke.
-
Animal Model: Adult male Wistar rats (200-250g) are typically used.
-
Surgical Procedure: Anesthesia is induced (e.g., chloral hydrate). A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a set period (e.g., 60 minutes).
-
Peptide Administration: this compoundPGP or Semax is administered, often intraperitoneally, at specified doses (e.g., 100 µg/kg) at a designated time point, such as 30 minutes before or immediately after the ischemic event.
-
Tissue Collection and Analysis: At various time points post-tMCAO (e.g., 4.5 or 24 hours), animals are euthanized, and brain tissue (e.g., frontal cortex, striatum) is collected.
-
Outcome Measures:
-
Histological Analysis: Brain sections are stained (e.g., Nissl staining) to assess the extent of neuronal damage and infarct volume.
-
Transcriptomic Analysis (RNA-Seq): RNA is extracted from the brain tissue to identify and quantify differentially expressed genes.
-
Behavioral Tests: Neurological deficit scores and performance in cognitive tasks (e.g., passive avoidance) are evaluated.
-
Caption: Experimental workflow for the tMCAO model in rats.
In Vitro Model: Cytotoxicity Assay in SH-SY5Y Cells
This model is employed to assess the direct neuroprotective effects of the peptides against various toxins.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Toxin Induction: Cells are exposed to cytotoxic agents such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (tBH), or potassium cyanide (KCN) to induce oxidative stress and cell death.
-
Peptide Treatment: this compoundPGP or Semax is co-incubated with the toxin at a range of concentrations.
-
Cell Viability Assessment: After a specified incubation period (e.g., 24 hours), cell viability is measured using assays such as the MTT assay.
-
Mechanism of Action Studies: To elucidate the signaling pathways involved, specific inhibitors for pathways like MEK, PKC, PLC, and Ras can be used in conjunction with peptide and toxin treatment.
Conclusion
Both this compoundPGP and Semax are promising synthetic peptides with significant neuroprotective and nootropic potential. While they share some common mechanisms, such as the modulation of gene expression related to inflammation and neuro-signaling, they also exhibit distinct pharmacological profiles. Semax is well-characterized for its effects on the BDNF/TrkB system and neurotransmitter modulation. In contrast, this compoundPGP demonstrates potent effects on memory consolidation at low doses and its neuroprotective action is linked to the stimulation of cell proliferation via MEK, PKC, and Ras signaling pathways. The choice between these peptides for further research and development may depend on the specific therapeutic target, with this compoundPGP showing particular promise for conditions requiring potent memory enhancement and neuroprotection via cell proliferation pathways. The detailed experimental data and protocols provided in this guide offer a foundation for future comparative studies and the development of novel neuro-therapeutics.
References
- 1. swolverine.com [swolverine.com]
- 2. Antistress Action of Melanocortin Derivatives Associated with Correction of Gene Expression Patterns in the Hippocampus of Male Rats Following Acute Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of ACTH(6-9)PGP and Semax in Ischemic Stroke
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of ACTH(6-9)PGP and the established nootropic drug Semax (ACTH(4-7)PGP) in an in vivo model of ischemic stroke. This analysis is supported by experimental data on histological outcomes, underlying signaling pathways, and detailed experimental protocols.
The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke is a paramount challenge in neuroscience and drug development. Adrenocorticotropic hormone (ACTH) fragments, devoid of hormonal activity, have emerged as promising candidates. This guide focuses on the comparative efficacy of two such peptides: ACTH(6-9)PGP and Semax. Both are stabilized analogues of naturally occurring ACTH fragments and have demonstrated neuroprotective properties. This comparison is primarily based on data from studies utilizing the transient middle cerebral artery occlusion (tMCAO) model in rats, a widely accepted preclinical model of ischemic stroke.
Comparative Efficacy in a Rat Model of Ischemic Stroke
In vivo studies directly comparing ACTH(6-9)PGP and Semax in a rat model of transient middle cerebral artery occlusion (tMCAO) have provided valuable insights into their relative neuroprotective capabilities. The primary endpoints in these studies include the extent of brain tissue damage (infarct volume) and the preservation of neuronal integrity in the vulnerable area surrounding the infarct core (penumbra).
| Parameter | Ischemia/Reperfusion (Control) | ACTH(6-9)PGP | Semax |
| Relative Infarct Area (%) | 100 | 54.2 ± 2.3 | Trend towards decrease |
| Relative Penumbra Area (Cortex, %) | 100 | 280 | Trend towards increase |
| Volume Density of Neurons (Perifocal Zone) | Decreased | Significantly Increased | Significantly Increased |
| Number of Proliferating Neuroglial Cells (Penumbra) | Baseline | Increased by 20% | Increased by 1.4 times |
| *Statistically significant reduction (p < 0.05) compared to the ischemia/reperfusion group. |
As the data indicates, intraperitoneal administration of ACTH(6-9)PGP at a dose of 100 µg/kg resulted in a statistically significant reduction in the relative infarct area 24 hours after tMCAO.[1] While Semax also showed a tendency to reduce the infarct size, the effect was not statistically significant in the same direct comparative study.[1] Both peptides, however, demonstrated a significant neuroprotective effect by increasing the volume density of neurons in the perifocal zone of the infarction.[1] Furthermore, both ACTH(6-9)PGP and Semax were found to stimulate the proliferation of neuroglial cells in the penumbra, suggesting a role in promoting neural repair processes.[2]
Mechanisms of Neuroprotection: A Tale of Two Pathways
The neuroprotective effects of ACTH(6-9)PGP and Semax are mediated through distinct, yet potentially interconnected, signaling pathways.
ACTH(6-9)PGP: Modulating the NF-κB and NRF2 Pathways
In vitro studies have shown that the neuroprotective mechanism of ACTH(6-9)PGP involves the modulation of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (NRF2).[1] This dual action allows ACTH(6-9)PGP to orchestrate a cellular defense against the oxidative stress and inflammatory damage that are hallmarks of ischemic injury.
The proposed signaling cascade for ACTH(6-9)PGP's neuroprotective action is as follows:
Caption: Proposed signaling pathway for the neuroprotective effects of ACTH(6-9)PGP.
Semax: Harnessing the Power of BDNF and Immune Modulation
The neuroprotective mechanism of Semax is better characterized and is known to involve the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Furthermore, Semax has been shown to modulate the expression of genes related to the immune and vascular systems, suggesting a broader anti-inflammatory and pro-angiogenic effect.
The signaling cascade for Semax's neuroprotective action can be depicted as:
Caption: Signaling pathway for the neuroprotective effects of Semax.
Experimental Protocols
The following provides a detailed methodology for the in vivo experiments cited in this guide, focusing on the transient middle cerebral artery occlusion (tMCAO) model in rats.
tMCAO Surgical Procedure
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane). Body temperature is maintained at 37°C throughout the procedure using a heating pad.
-
Vessel Exposure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
Occlusion: A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a significant drop in regional cerebral blood flow, monitored using a laser Doppler flowmeter.
-
Occlusion Duration: The filament remains in place for 90 minutes to induce transient focal ischemia.
-
Reperfusion: After 90 minutes, the filament is withdrawn to allow for reperfusion of the MCA territory. The ECA is then ligated, and the cervical incision is closed.
Drug Administration
-
ACTH(6-9)PGP and Semax: Both peptides are administered via intraperitoneal (IP) injection at a dose of 100 µg/kg of body weight. The first injection is given 1.5 hours after the start of reperfusion, with subsequent injections at 2.5 and 6.5 hours post-surgery.
-
Control Group: The control group receives an equivalent volume of saline via IP injection at the same time points.
Assessment of Neuroprotective Effects
-
Histological Analysis (24 hours post-tMCAO):
-
Infarct Volume Measurement: Rats are euthanized, and their brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue. The infarct volume is then calculated using image analysis software.
-
Neuronal Viability and Proliferation: Brain sections are processed for immunohistochemistry using antibodies against neuronal markers (e.g., NeuN) to assess neuronal survival in the penumbra and markers of cell proliferation (e.g., PCNA) to quantify neurogenesis and gliosis.
-
-
Functional Outcome Assessment (Optional):
-
Neurological Deficit Scoring: A battery of behavioral tests can be performed before and at various time points after surgery to assess neurological deficits. A commonly used scoring system is the 5-point scale (0 = no deficit, 4 = severe deficit).
-
Motor Function Tests: Tests such as the rotarod, cylinder test, and grid-walking test can be used to evaluate motor coordination and limb use asymmetry.
-
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo validation of neuroprotective effects.
Conclusion
The available in vivo data suggests that both ACTH(6-9)PGP and Semax possess significant neuroprotective properties in a rat model of ischemic stroke. ACTH(6-9)PGP demonstrates a statistically significant reduction in infarct volume, a key indicator of neuroprotection. Both peptides effectively preserve neuronal density in the penumbra and promote neuroglial proliferation, indicating a potential for both acute neuroprotection and longer-term neural repair.
The distinct mechanisms of action—NF-κB/NRF2 modulation for ACTH(6-9)PGP and BDNF/TrkB signaling and immunomodulation for Semax—highlight the multifaceted nature of neuroprotection. Further head-to-head comparative studies, particularly those including comprehensive functional outcome measures, are warranted to fully elucidate the therapeutic potential of ACTH(6-9)PGP and to determine its relative advantages over established neuroprotective agents like Semax. The detailed experimental protocols and workflow provided in this guide offer a robust framework for conducting such future investigations.
References
A Comparative Analysis of the Neurotrophic Efficacy of ACTH(6-9) and Other Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ACTH(6-9)'s Performance with Alternative Neurotrophic Agents Supported by Experimental Data.
The landscape of neurotrophic factors is rich with proteins and peptides that hold immense promise for the treatment of neurodegenerative diseases and nerve injury. While classic neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) are well-established for their roles in neuronal survival and growth, smaller peptide fragments, such as the adrenocorticotropic hormone (ACTH) fragment (6-9), are emerging as potent neuroprotective agents with distinct mechanisms of action. This guide provides a comparative overview of the efficacy of ACTH(6-9), often stabilized with a Pro-Gly-Pro (PGP) sequence to enhance its biological stability, against other neurotrophic factors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Neurotrophic Factor Efficacy
Direct quantitative comparisons of the neurotrophic efficacy of ACTH(6-9)PGP against classical neurotrophic factors like NGF and BDNF in promoting neuronal survival and neurite outgrowth are limited in publicly available literature. However, valuable insights can be drawn from studies comparing ACTH(6-9)PGP with other ACTH fragments and from research investigating the impact of these peptides on the endogenous production of neurotrophic factors.
A key study investigated the effects of various ACTH-derived peptides on the levels of BDNF and Vascular Endothelial Growth Factor (VEGF) in primary neuronal cultures. The results, summarized in the table below, demonstrate the capacity of these peptides to modulate the expression of endogenous neurotrophic factors.
| Treatment (0.1 nM) | Cell Type | Neurotrophic Factor | Change in Protein Level (pg/100 x 10^3 plated cells) vs. Control |
| ACTH(6-9)PGP | Hippocampal Neurons | VEGF | Significant Increase |
| ACTH(4-7)PGP (Semax) | Hippocampal Neurons | VEGF | Significant Increase |
| ACTH(7-10)PGP | Hippocampal Neurons | BDNF | Significant Increase |
| ACTH(7-10)PGP | Hippocampal Neurons | VEGF | Significant Increase |
| ACTH(6-9)PGP | Cortical Neurons | BDNF | No Significant Change |
| ACTH(4-7)PGP (Semax) | Cortical Neurons | BDNF | No Significant Change |
Data compiled from a study on the effects of ACTH/MSH N-terminal fragment analogs on neurotrophic factor levels in primary neuronal cultures of rats.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of ACTH(6-9)PGP and classical neurotrophic factors are mediated by distinct signaling pathways. Understanding these differences is crucial for identifying their potential therapeutic applications.
ACTH(6-9)PGP: This peptide has been shown to exert its neuroprotective effects through the modulation of intracellular signaling cascades related to cell survival and proliferation. Key pathways identified include the activation of the NF-κB and Nrf2 signaling pathways.[2] These pathways are critical in protecting neurons from oxidative stress and inflammation, common hallmarks of neurodegenerative conditions.
Signaling pathway of ACTH(6-9)PGP.
Classical Neurotrophic Factors (NGF & BDNF): These larger proteins primarily act through high-affinity tyrosine kinase (Trk) receptors, specifically TrkA for NGF and TrkB for BDNF. Ligand binding to these receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/Akt, Ras/MAPK, and PLC-γ pathways. These pathways are fundamental for promoting neuronal survival, differentiation, and synaptic plasticity.
Signaling pathways of NGF and BDNF.
Experimental Protocols
The following are summaries of methodologies for key experiments cited in the comparison of ACTH(6-9)PGP and other neurotrophic factors.
Primary Neuronal Culture and Neurotrophic Factor Treatment
This protocol describes the isolation and culture of primary neurons, which are essential for in vitro studies of neurotrophic factor efficacy.
Workflow for primary neuronal culture.
Methodology:
-
Tissue Dissection: Brain tissue (e.g., hippocampus or cortex) is dissected from embryonic or neonatal rodents under sterile conditions.
-
Enzymatic Digestion: The tissue is incubated in a solution containing enzymes such as trypsin or papain to break down the extracellular matrix.
-
Mechanical Dissociation: The digested tissue is gently triturated with a pipette to create a single-cell suspension.
-
Cell Plating: The dissociated cells are plated onto culture dishes or coverslips pre-coated with an adhesive substrate like poly-L-lysine or laminin to promote cell attachment.
-
Neuronal Culture: Cells are maintained in a defined culture medium containing essential nutrients and supplements to support neuronal survival and growth.
-
Treatment: After a period of stabilization in culture, the neurons are treated with various concentrations of the neurotrophic factors being tested (e.g., ACTH(6-9)PGP, NGF, BDNF).
-
Analysis: Following the treatment period, the cultures are analyzed to assess neuronal survival or neurite outgrowth.
Neuronal Survival Assay
This assay quantifies the ability of a neurotrophic factor to protect neurons from cell death.
Methodology:
-
Induce Cell Death: Neuronal cultures are exposed to a toxic stimulus, such as oxidative stress (e.g., hydrogen peroxide) or excitotoxicity (e.g., glutamate), to induce cell death.[3][4]
-
Co-treatment: The neurotrophic factor of interest is added to the cultures either before, during, or after the toxic insult.
-
Viability Staining: After a set incubation period, cell viability is assessed using fluorescent dyes. Common methods include:
-
Live/Dead Staining: Using a combination of a dye that stains live cells (e.g., calcein-AM) and a dye that stains dead cells (e.g., ethidium homodimer-1).
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[2]
-
-
Quantification: The number of live and dead cells is counted using fluorescence microscopy and image analysis software. The percentage of surviving neurons is then calculated for each treatment group and compared to the control group.
Neurite Outgrowth Assay
This assay measures the ability of a neurotrophic factor to promote the growth of axons and dendrites from neurons.
Methodology:
-
Culture and Treatment: Primary neurons or neuronal cell lines (e.g., PC12 cells) are cultured as described above and treated with the neurotrophic factors.
-
Immunocytochemistry: After the treatment period, the cells are fixed and stained with antibodies against neuronal markers, such as β-III tubulin or MAP2, to visualize the neurons and their processes.
-
Image Acquisition: High-resolution images of the stained neurons are captured using a fluorescence microscope.
-
Quantification: Image analysis software is used to measure various parameters of neurite outgrowth, including:
-
The percentage of cells bearing neurites.
-
The average length of the longest neurite per neuron.
-
The total neurite length per neuron.
-
The number of neurites per neuron.
-
The number of branch points per neurite.
-
Conclusion
ACTH(6-9) and its stabilized analogue, ACTH(6-9)PGP, represent a promising class of small-molecule neuroprotective agents. While direct quantitative comparisons with classical neurotrophic factors like NGF and BDNF are still emerging, the available evidence indicates that ACTH(6-9)PGP effectively promotes neuronal survival under conditions of cellular stress and can modulate the expression of endogenous neurotrophic factors. Its distinct mechanism of action, centered on the activation of pro-survival and anti-inflammatory pathways such as NF-κB and Nrf2, offers a complementary or alternative therapeutic strategy to the receptor-tyrosine-kinase-dependent pathways of NGF and BDNF. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of ACTH(6-9)PGP and to identify the specific neurological conditions where it may offer the most significant therapeutic benefit.
References
- 1. David and Goliath - the slingshot that started the neuropeptide revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Bioactivity of ACTH(6-9): A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of the adrenocorticotropic hormone fragment ACTH(6-9), with a focus on its modified analogue ACTH(6-9)PGP. We present supporting experimental data from functional assays and compare its performance with other relevant melanocortin peptides. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Unveiling the Neuroprotective Potential of ACTH(6-9)PGP
Recent studies have highlighted the neuroprotective and pro-proliferative properties of a stabilized analogue of ACTH(6-9), namely ACTH(6-9)PGP. This peptide has demonstrated significant efficacy in protecting neuronal cells from oxidative stress-induced damage, a key pathological mechanism in various neurodegenerative disorders. The following sections detail the functional assays used to validate these effects and provide a comparative overview with other ACTH-related peptides.
Comparative Analysis of Bioactivity
To provide a clear overview of the bioactivity of ACTH(6-9)PGP in comparison to other melanocortins, the following tables summarize quantitative data from various functional assays performed on the human neuroblastoma cell line, SH-SY5Y.
Disclaimer: The data presented below is compiled from multiple studies. Direct quantitative comparison should be approached with caution as experimental conditions may vary between studies.
Cell Viability under Oxidative Stress (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. An increase in cell viability in the presence of a toxin indicates a protective effect of the tested compound.
| Peptide | Cell Line | Stressor | Peptide Concentration | % Increase in Cell Viability (relative to stressor-only control) | Reference |
| ACTH(6-9)PGP | SH-SY5Y | 475 µM H₂O₂ | 10 µM | ~40% | [1][2][3] |
| ACTH(6-9)PGP | SH-SY5Y | 27 µM tBH | 1 µM | ~50% | [1][3] |
| ACTH(6-9)PGP | SH-SY5Y | 90.6 µM KCN | 100 µM | ~60% | |
| α-MSH | SH-SY5Y | 100 µM H₂O₂ | 1-50 µg/mL | Up to ~36% | |
| Semax (ACTH(4-7)PGP) | SH-SY5Y | Not specified | Not specified | Reported neuroprotective effects |
Cell Proliferation (BrdU Incorporation Assay)
The BrdU assay measures DNA synthesis and is a direct indicator of cell proliferation.
| Peptide | Cell Line | Peptide Concentration | % Increase in BrdU Incorporation (relative to control) | Reference |
| ACTH(6-9)PGP | SH-SY5Y | 100 µM | ~25% | |
| α-MSH | Spinal Cord Neurons | 100 µM | Data not available for SH-SY5Y | |
| Semax (ACTH(4-7)PGP) | Human NPCs | Not specified | ~15% increase in cell number |
Apoptosis Inhibition (Annexin V / PI Assay)
This assay quantifies the percentage of apoptotic (dying) cells. A decrease in apoptosis in the presence of a stressor indicates a protective effect.
| Peptide | Cell Line | Stressor | Peptide Concentration | % Decrease in Apoptotic Cells (relative to stressor-only control) | Reference | |---|---|---|---|---| | ACTH(6-9)PGP | SH-SY5Y | 475 µM H₂O₂ | 100 µM | ~20% | | | Resveratrol (Control) | SH-SY5Y | 300-500 µM Dopamine | 5 µM | Significant attenuation of apoptosis | |
Reduction of Reactive Oxygen Species (ROS)
The DCFH-DA assay measures the levels of intracellular ROS, which are key mediators of oxidative stress-induced cell death.
| Peptide | Cell Line | Stressor | Peptide Concentration | Effect on ROS Levels | Reference | |---|---|---|---|---| | ACTH(6-9)PGP | SH-SY5Y | 475 µM H₂O₂ | 1-100 µM | No significant acute ROS scavenging effect observed | | | Endomorphin Analogs | SH-SY5Y | 200 µM Corticosterone | 0.01-1 µM | Significant reduction in ROS | |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of ACTH(6-9)PGP are mediated through the activation of pro-survival signaling pathways. The following diagrams illustrate these pathways and the workflows of the key functional assays.
References
Head-to-Head Comparison of ACTH (6-9) and ACTH (4-10) Neuroprotection: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the neuroprotective properties of Adrenocorticotropic Hormone (ACTH) fragments (6-9) and (4-10), with a focus on their stabilized analogues. This document summarizes key experimental findings, details relevant protocols, and visualizes the underlying signaling pathways to facilitate informed decisions in neurotherapeutic research.
Executive Summary
ACTH fragments have emerged as promising candidates for neuroprotection, devoid of the hormonal activities of the full-length peptide. This guide focuses on the two most studied sequences, ACTH (6-9) and ACTH (4-10), and their more stable and potent analogues, ACTH(6-9)PGP and Semax (an ACTH(4-7)PGP analogue), respectively. Both classes of peptides demonstrate significant neuroprotective effects in various models of neuronal injury, including ischemic stroke, glutamate excitotoxicity, and oxidative stress.
In vivo studies in a rat model of ischemic stroke reveal that both ACTH(6-9)PGP and Semax significantly enhance neuronal survival and modulate gene expression profiles related to inflammation and neurotransmission. While both peptides show comparable neuroprotective efficacy in terms of preserving neuronal integrity, they exhibit distinct effects on gene expression, suggesting partially different mechanisms of action. In vitro, ACTH(6-9)PGP has been shown to protect neuronal cells from oxidative stress-induced death by modulating pro-survival signaling pathways. Direct comparative in vitro studies with ACTH (4-10) analogues are less common in the available literature.
The underlying mechanisms of neuroprotection for both peptide families converge on key signaling pathways, including the cAMP, neuroactive ligand-receptor interaction, and calcium signaling pathways. However, ACTH(6-9)PGP has also been specifically linked to the activation of the NF-κB and NRF2 pro-survival pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from comparative and individual studies on the neuroprotective effects of ACTH(6-9)PGP and Semax.
Table 1: In Vivo Neuroprotection in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Parameter | ACTH(6-9)PGP | Semax (ACTH(4-7)PGP) | Key Findings | Reference |
| Neuronal Survival | Significant increase in the number of normochromic neurons in the peri-infarct cortex. | Significant increase in the number of normochromic neurons in the peri-infarct cortex. | Both peptides demonstrated a comparable and significant neuroprotective effect on neuronal survival 24 hours post-ischemia. | [1] |
| Gene Expression (Differentially Expressed Genes vs. Ischemia) | 2066 DEGs identified 24h post-tMCAO. | 1539 DEGs identified 24h post-tMCAO. | Both peptides significantly compensated for ischemia-induced changes in gene expression, with 1171 genes being commonly reversed. ACTH(6-9)PGP influenced a larger number of unique genes. | [2][3][4] |
| Unique Differentially Expressed Genes | 780 unique DEGs. | 253 unique DEGs. | This suggests that while their overall neuroprotective effect is similar, the specific genes they target can differ. | [3] |
Table 2: In Vitro Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
| Parameter | ACTH(6-9)PGP | Semax (ACTH(4-10) analogue) | Key Findings | Reference |
| Cell Viability (MTT Assay) | Dose-dependently protected cells from H₂O₂, tert-butyl hydroperoxide, and KCN-induced toxicity. | Data from direct comparative studies using the same model and toxins are not readily available in the reviewed literature. However, Semax has been shown to protect against Aβ₁₋₄₂ toxicity. | ACTH(6-9)PGP demonstrates robust cytoprotective effects against various oxidative stressors in a neuronal cell line. | |
| EC₅₀ | Not explicitly reported for neuroprotection. The EC₅₀ for cytotoxicity of the toxins were determined (e.g., KCN EC₅₀ = 90.6 µM). | Not available from direct comparative studies. | Further studies are needed to determine and compare the half-maximal effective concentrations for neuroprotection. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is widely used to mimic ischemic stroke and assess the efficacy of neuroprotective agents.
-
Animal Model: Adult male Wistar rats (250-300g) are typically used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.
-
Peptide Administration:
-
ACTH(6-9)PGP or Semax is dissolved in saline.
-
Peptides are administered intraperitoneally at a dose of 100 µg/kg at specified time points post-occlusion (e.g., 1.5, 2.5, and 6.5 hours).
-
Control animals receive saline injections.
-
-
Outcome Measures (at 24 hours post-tMCAO):
-
Histological Analysis: Brains are harvested, sectioned, and stained (e.g., with cresyl violet) to assess neuronal morphology. The number of normochromic (healthy) neurons in the peri-infarct region is quantified.
-
Gene Expression Analysis (RNA-Seq): The peri-infarct cortical tissue is dissected, and RNA is extracted. RNA sequencing is performed to identify differentially expressed genes between treatment groups.
-
In Vitro Model: Oxidative Stress-Induced Neurotoxicity in SH-SY5Y Cells
This human neuroblastoma cell line is a common model for studying neuroprotective effects against various toxins.
-
Cell Culture: SH-SY5Y cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity: Cells are plated in 96-well plates. After adherence, they are exposed to a neurotoxin to induce oxidative stress. Examples include:
-
Hydrogen peroxide (H₂O₂): e.g., 475 µM for 24 hours.
-
tert-Butyl hydroperoxide (tBH): e.g., 27 µM for 24 hours.
-
Potassium cyanide (KCN): e.g., 90.6 µM for 24 hours.
-
-
Peptide Treatment: ACTH(6-9)PGP is co-administered with the neurotoxin at various concentrations (e.g., 0.01 to 100 µM).
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
Assessment of Apoptosis (Caspase-3 Activity Assay):
-
Cells are lysed, and the protein concentration is determined.
-
The cell lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA).
-
The cleavage of the substrate, which releases a chromophore, is measured spectrophotometrically at 405 nm.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of ACTH(6-9) and ACTH(4-10) analogues are mediated through the modulation of several key intracellular signaling pathways.
Shared Signaling Pathways
Both ACTH(6-9)PGP and Semax have been shown to modulate the following pathways in the context of neuroprotection after ischemia:
-
cAMP Signaling Pathway: Activation of this pathway is a common mechanism for many neuroprotective agents. It is believed to be initiated by the binding of the peptides to G-protein coupled receptors, likely melanocortin receptors (MCRs).
-
Neuroactive Ligand-Receptor Interaction: Both peptides influence the expression of genes involved in the interaction between neurotransmitters and their receptors, suggesting a role in restoring neuronal communication and function after injury.
-
Calcium Signaling Pathway: Dysregulation of intracellular calcium is a key event in neuronal death. Both peptides appear to modulate calcium signaling to promote cell survival.
ACTH(6-9)PGP-Specific Signaling Pathways
In addition to the shared pathways, in vitro studies have specifically implicated the following pro-survival pathways in the neuroprotective action of ACTH(6-9)PGP against oxidative stress:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation, immunity, and cell survival.
-
NRF2 (Nuclear factor erythroid 2-related factor 2) Pathway: NRF2 is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and cytoprotective genes.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of these peptides in a cell-based assay.
References
A Comparative Analysis of ACTH Fragment Signaling Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced signaling pathways of Adrenocorticotropic Hormone (ACTH) and its fragments is critical for therapeutic innovation. This guide provides a comparative analysis of these pathways, supported by experimental data and detailed protocols to facilitate further research.
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis. It is derived from the precursor molecule pro-opiomelanocortin (POMC) and is the primary regulator of cortisol production in the adrenal glands.[1][2][3] The biological activity of ACTH resides primarily in its N-terminal region, and various fragments of the full-length peptide exhibit distinct signaling properties and biological effects.[1] This guide will delve into the signaling mechanisms of key ACTH fragments, offering a comparative perspective on their receptor interactions and downstream cellular responses.
Key Signaling Pathways of ACTH and Its Fragments
The actions of ACTH are predominantly mediated through the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenocortical cells.[1] Activation of MC2R by ACTH initiates a cascade of intracellular events, with the cyclic adenosine monophosphate (cAMP) pathway being the most well-characterized. However, evidence also points to the involvement of other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
The Canonical cAMP/PKA Pathway
Upon binding of ACTH to MC2R, the associated Gs alpha subunit (Gαs) is activated, which in turn stimulates adenylyl cyclase to increase intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins. PKA activation is central to both the acute and chronic effects of ACTH on steroidogenesis. The acute response involves the mobilization of cholesterol to the inner mitochondrial membrane, a rate-limiting step in steroid hormone synthesis, while the chronic response involves the increased transcription of genes encoding steroidogenic enzymes.
In addition to PKA, cAMP can also directly activate Exchange Proteins Directly Activated by cAMP (EPAC), which are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2.
The MAPK/ERK Signaling Pathway
The role of the MAPK/ERK pathway in ACTH signaling is more complex and appears to be cell-type dependent. Some studies suggest that ACTH can activate the ERK1/2 cascade, which is typically associated with cell proliferation and differentiation. However, other reports indicate that in certain contexts, ACTH may inhibit ERK activation, contributing to an anti-proliferative effect. The activation of ERK1/2 by ACTH in some systems has been shown to be dependent on cAMP and PKA.
Comparative Activity of ACTH Fragments
The biological activity of ACTH is highly dependent on its amino acid sequence. The full-length ACTH(1-39) and the fragment ACTH(1-24) are generally considered equipotent in stimulating cortisol production. Shorter N-terminal fragments, however, exhibit varying degrees of activity at different melanocortin receptors.
| ACTH Fragment | Primary Receptor(s) | Key Signaling Pathway(s) | Biological Effects |
| ACTH(1-39) | MC2R, MC1R, MC3R, MC4R, MC5R | cAMP/PKA, MAPK/ERK | Steroidogenesis, anti-inflammatory, neurotropic effects |
| ACTH(1-24) | MC2R, MC1R, MC3R, MC4R, MC5R | cAMP/PKA, MAPK/ERK | Equipotent to ACTH(1-39) for steroidogenesis |
| ACTH(1-17) | MC2R (minimal activation), MC3R, MC4R | cAMP/PKA | Reduced steroidogenic activity, neurotropic effects |
| ACTH(4-10) | MC3R, MC4R | Unknown | Neurotropic effects (learning, memory), hypertensive and natriuretic actions |
| ACTH(11-24) | MC2R (antagonist) | Antagonizes ACTH-induced cAMP production | Inhibits steroidogenesis |
This table summarizes the general properties of ACTH fragments. Specific activities can vary depending on the experimental system.
Studies have shown that the tetrapeptide sequence Lys-Lys-Arg-Arg at positions 15-18 is critical for the agonist potency of ACTH at the MC2R. Sequential removal of these residues leads to a significant decrease in potency. For instance, ACTH(1-15) has a much lower potency at the MC2R compared to ACTH(1-24).
Conversely, fragments like ACTH(11-24) have been shown to act as competitive antagonists at the MC2R, inhibiting the steroidogenic effects of full-length ACTH. The smaller fragment ACTH(4-10) is associated with neurotropic effects, such as influencing learning and memory, and has also been shown to have hypertensive and natriuretic activities.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays are provided below.
cAMP Accumulation Assay
This assay quantifies the amount of cAMP produced by cells in response to stimulation with ACTH or its fragments.
Materials:
-
HEK293 cells stably expressing MC2R and its accessory protein MRAP
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., PBS containing 0.5 mM IBMX and 0.1% BSA)
-
ACTH fragments of interest
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Seed HEK293-MC2R/MRAP cells in 96-well plates and grow to 80-90% confluency.
-
Wash the cells once with PBS.
-
Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.
-
Add varying concentrations of ACTH fragments to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK pathway by detecting the phosphorylated forms of ERK1/2.
Materials:
-
Adrenocortical cells (e.g., primary cultures or H295R cells)
-
Cell culture medium
-
Serum-free medium
-
ACTH fragments of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture adrenocortical cells in 6-well plates.
-
Serum-starve the cells for 12-24 hours prior to stimulation.
-
Treat the cells with different concentrations of ACTH fragments for various time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation.
References
Unveiling the Anxiolytic Potential of ACTH(6-9)PGP: A Comparative Analysis
For Immediate Release
A growing body of preclinical evidence suggests that the synthetic peptide ACTH(6-9)PGP, a stabilized analog of an adrenocorticotropic hormone fragment, possesses significant anxiolytic properties. This guide provides a comparative analysis of its efficacy in established behavioral models of anxiety, presenting key experimental data alongside comparisons with its structural analog, ACTH(4-7)PGP (Semax), and the classical benzodiazepine anxiolytic, diazepam. Detailed experimental protocols and a proposed signaling pathway are also outlined to support further research and development in this promising area of neuropharmacology.
Comparative Efficacy in the Elevated Plus-Maze
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
The following tables summarize the quantitative data from studies evaluating the effects of ACTH(6-9)PGP, ACTH(4-7)PGP (Semax), and diazepam in the EPM test in rats.
Table 1: Effects of ACTH(6-9)PGP on Rat Behavior in the Elevated Plus-Maze
| Treatment Group | Dose (µg/kg) | Time in Open Arms (s) | Entries into Open Arms (%) |
| Control (Saline) | - | 15.2 ± 2.1 | 28.3 ± 3.5 |
| ACTH(6-9)PGP | 50 | 25.8 ± 3.4 | 42.1 ± 4.1 |
*p < 0.05 compared to control. Data are presented as mean ± SEM. *Source: Adapted from a study on the effects of ACTH(6-9)PGP in a chronic restraint stress model in rats.[1][2]
Table 2: Effects of ACTH(4-7)PGP (Semax) on Rat Behavior in the Elevated Plus-Maze
| Treatment Group | Dose (µg/kg) | Time in Open Arms (s) | Entries into Open Arms (%) |
| Control (Vehicle) | - | 18.5 ± 2.5 | 30.1 ± 4.2 |
| Semax | 50 | 29.3 ± 3.8 | 45.6 ± 5.3 |
| Semax | 150 | 27.9 ± 3.5 | 43.8 ± 4.9 |
*p < 0.05 compared to control. Data are presented as mean ± SEM. *Source: Adapted from a study investigating the anxiolytic action of Semax in rats under chronic stress.[3]
Table 3: Effects of Diazepam on Rat Behavior in the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Entries into Open Arms (%) |
| Control (Vehicle) | - | 12.4 ± 1.9 | 25.7 ± 3.1 |
| Diazepam | 1.0 | 28.9 ± 4.1 | 48.2 ± 5.5 |
| Diazepam | 2.0 | 35.1 ± 4.8 | 55.4 ± 6.2 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. *Source: Representative data adapted from studies validating the anxiolytic effects of diazepam in the elevated plus-maze.[4][5]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the behavioral assays are provided below.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rats.
Apparatus: A plus-shaped maze elevated 50 cm above the floor. The maze consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: ACTH(6-9)PGP, Semax, or a vehicle control is administered intraperitoneally (i.p.) 30 minutes before testing. Diazepam or its vehicle is also administered i.p. 30 minutes prior to the test.
-
Test: Each rat is placed on the central platform of the maze, facing an open arm.
-
Data Collection: The behavior of the rat is recorded for 5 minutes using a video camera mounted above the maze. The time spent in and the number of entries into the open and closed arms are scored by a trained observer or using an automated tracking system. An entry is defined as all four paws entering an arm.
-
Inter-trial Interval: The maze is cleaned with 70% ethanol between each trial to eliminate olfactory cues.
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (100 x 100 cm) with 40 cm high walls. The floor is divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes.
-
Drug Administration: Peptides or drugs are administered as described for the EPM test.
-
Test: Each rat is placed in the center of the open field, and its activity is recorded for 10 minutes.
-
Data Collection: Parameters measured include the time spent in the central zone, the number of entries into the central zone, and the total distance traveled.
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the drive to explore and the aversion to a brightly lit environment.
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
Procedure:
-
Habituation: Animals are habituated to the testing room.
-
Drug Administration: Peptides or drugs are administered as described previously.
-
Test: Each rat is placed in the center of the light compartment, and its behavior is recorded for 10 minutes.
-
Data Collection: The time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment are measured.
Proposed Signaling Pathway and Mechanism of Action
The anxiolytic effects of ACTH(6-9)PGP are believed to be mediated through its interaction with melanocortin receptors in the brain, particularly the melanocortin 4 receptor (MC4R). While the complete downstream signaling cascade for its anxiolytic action is still under investigation, a putative pathway can be proposed based on the known functions of melanocortin receptors.
Activation of MC4R by ACTH(6-9)PGP is thought to initiate a signaling cascade that modulates neuronal excitability and synaptic plasticity in brain regions associated with anxiety, such as the amygdala and hippocampus. This may involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This can lead to changes in gene expression that ultimately result in a reduction of anxiety-like behaviors.
Furthermore, studies on the neuroprotective effects of ACTH(6-9)PGP have implicated the modulation of NF-κB and NRF2 signaling pathways. It is plausible that these pathways also contribute to its anxiolytic effects by reducing neuroinflammation and oxidative stress, which are often associated with anxiety disorders.
In contrast, benzodiazepines like diazepam exert their anxiolytic effects by acting as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability. While both ACTH(6-9)PGP and diazepam produce anxiolytic effects, their underlying molecular mechanisms are distinctly different.
Caption: Proposed signaling pathway for the anxiolytic effect of ACTH(6-9)PGP.
Caption: General experimental workflow for behavioral validation.
References
- 1. ACTH(6-9)-Pro-Gly-Pro ameliorates anxiety-like and depressive-like behaviour and gut mucosal microbiota composition in rats under conditions of chronic restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
The Dual Role of the NF-κB Pathway in the Actions of ACTH(6-9) Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data confirming the role of the Nuclear Factor-kappa B (NF-κB) pathway in the action of Adrenocorticotropic hormone (ACTH) fragment (6-9) and its stabilized analog, ACTH(6-9)PGP. The evidence points towards a context-dependent, dual role for NF-κB signaling, being implicated in both pro-survival/proliferative and anti-inflammatory effects.
The peptide ACTH(6-9), with the sequence His-Phe-Arg-Trp, is a core component of melanocortins, a family of peptides known for their diverse physiological roles, including anti-inflammatory effects often mediated through the NF-κB pathway.[1][2] Much of the recent research has focused on a stabilized analog, ACTH(6-9)PGP, which has demonstrated significant neuroprotective activity.[3][4][5] This guide synthesizes findings from multiple studies to clarify the nuanced involvement of the NF-κB pathway in the mechanism of action of these peptides.
Comparative Analysis of ACTH(6-9)PGP Action on NF-κB
Experimental data reveals that the influence of ACTH(6-9)PGP on the NF-κB pathway is highly dependent on the cellular context and experimental model. In neuroblastoma cell lines under oxidative stress, the peptide appears to leverage NF-κB signaling to promote cell survival and proliferation. Conversely, in an in vivo model of ischemic stroke, ACTH(6-9)PGP exhibits anti-inflammatory properties by downregulating NF-κB pathway-associated genes.
Data Summary: Pro-proliferative and Neuroprotective Effects
In studies using the SH-SY5Y human neuroblastoma cell line, ACTH(6-9)PGP demonstrated a protective effect against cytotoxicity induced by oxidative stressors like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (tBH), and potassium cyanide (KCN). This protective mechanism is linked to the modulation of proliferation-related NF-κB genes.
| Cell Line | Stressor | ACTH(6-9)PGP Concentration | Outcome | NF-κB Pathway Involvement | Reference |
| SH-SY5Y | H₂O₂ (475 µM) | 1-10 µM | Increased cell viability | Modulation of proliferation-related NF-κB genes | |
| SH-SY5Y | tBH (27 µM) | 1-10 µM | Increased cell viability | Modulation of proliferation-related NF-κB genes | |
| SH-SY5Y | KCN (90.6 µM) | 100 µM | Increased cell viability | Modulation of proliferation-related NF-κB genes | |
| SH-SY5Y | None | 80-100 µM | Increased cell proliferation | Activation of NF-κB pathway expression |
Data Summary: Anti-inflammatory Effects
In a rat model of transient middle cerebral artery occlusion (tMCAO), a model for ischemic stroke, ACTH(6-9)PGP was found to decrease the expression of genes associated with the NF-κB signaling pathway in the brain's frontal cortex 24 hours after ischemia. This suggests an anti-inflammatory role in the context of ischemic injury.
| Experimental Model | Treatment | Outcome on Gene Expression | Implied NF-κB Pathway Role | Reference |
| Rat tMCAO model of ischemic stroke | ACTH(6-9)PGP | Decreased expression of genes associated with the NF-κB signaling pathway. | Anti-inflammatory |
Signaling Pathways and Experimental Workflows
The mechanism of action of ACTH(6-9)PGP appears to diverge from the classical melanocortin receptor signaling pathway that involves cyclic AMP (cAMP). Studies have shown that ACTH(6-9)PGP does not alter cellular cAMP content, suggesting its effects, including the modulation of NF-κB, are mediated through a different signaling cascade.
Figure 1: Proposed pro-survival signaling pathway of ACTH(6-9)PGP via NF-κB activation.
The anti-inflammatory action observed in the ischemia model likely involves the inhibition of this pathway, preventing the transcription of pro-inflammatory cytokines.
Figure 2: Generalized workflow for in vitro and in vivo experiments.
Detailed Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is based on methodologies described for assessing the cytoprotective effects of ACTH(6-9)PGP.
-
Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of ACTH(6-9)PGP. For cytotoxicity studies, a stressor (e.g., H₂O₂, tBH, or KCN) is added with or without the peptide.
-
Incubation: Cells are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Gene Expression Analysis (RT-qPCR)
This protocol is adapted from studies analyzing the expression of NF-κB pathway-related genes.
-
Cell Treatment: SH-SY5Y cells are cultured and treated with ACTH(6-9)PGP, with or without a stressor, for a designated time (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR (qPCR) is performed using the synthesized cDNA, gene-specific primers for NF-κB pathway components (e.g., NFKB1, IKB), and a suitable fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene (e.g., GAPDH).
Conclusion
The available evidence strongly confirms the involvement of the NF-κB pathway in the action of the ACTH(6-9) analog, ACTH(6-9)PGP. However, its role is not monolithic. In neuroprotective contexts, the peptide modulates NF-κB to promote cell survival and proliferation in a cAMP-independent manner. In inflammatory conditions such as ischemic stroke, it acts to suppress NF-κB-related gene expression, thereby exerting an anti-inflammatory effect. This dual functionality highlights the peptide's potential as a therapeutic agent that can be tailored to specific pathological conditions. Further research is warranted to elucidate the precise receptor and upstream signaling events that dictate this context-dependent modulation of the NF-κB pathway.
References
- 1. Curbing Inflammation through Endogenous Pathways: Focus on Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ACTH (6-9): A Guide for Laboratory Professionals
The proper disposal of ACTH (6-9), a bioactive peptide, is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for ACTH (6-9) are not extensively documented, adherence to general best practices for peptide and chemical waste management is essential. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals to safely handle and dispose of ACTH (6-9) waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for ACTH (6-9). If an SDS is not available, the substance should be treated as a hazardous chemical.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1][2]
-
Eye Protection: Wear safety goggles or a face shield.[1]
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1]
Step-by-Step Disposal Procedures
The appropriate method for disposing of ACTH (6-9) waste depends on whether it is in liquid or solid form. Always follow your institution's specific guidelines for chemical waste disposal.
For liquid waste containing ACTH (6-9), a multi-step inactivation and disposal process is recommended.
-
Inactivation/Neutralization: Chemical degradation through hydrolysis is a common method for inactivating peptides. This can be achieved by treating the peptide solution with a strong acid or base to break the peptide bonds.
-
Acid Hydrolysis: Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container within a fume hood.
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container in a fume hood.
-
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 5.5 and 9.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal.
Solid waste contaminated with ACTH (6-9), such as pipette tips, gloves, and empty vials, must be handled as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins, which can be applied as a general guideline for ACTH (6-9).
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Chemical Degradation (Hydrolysis) | 1 M HCl or 1 M NaOH | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions | 20-60 minutes | Effective for many peptides but may be corrosive. |
Experimental Protocols
Protocol for Inactivation of Liquid Peptide Waste:
-
Working in a chemical fume hood, measure the volume of the liquid peptide waste.
-
For acid hydrolysis, slowly add an equal volume of 1 M HCl to the waste container. For base hydrolysis, slowly add an equal volume of 1 M NaOH.
-
Securely cap and label the container with "Hazardous Waste," the name of the peptide, the inactivating agent, and the date.
-
Allow the container to stand in the fume hood for at least 24 hours.
-
After 24 hours, check the pH of the solution.
-
If necessary, neutralize the solution by slowly adding a neutralizing agent (e.g., sodium bicarbonate for acid, a weak acid for base) until the pH is between 5.5 and 9.0.
-
Consult with your institution's EHS department for final disposal guidance.
Disposal Workflow
Caption: Logical workflow for the proper disposal of ACTH (6-9) waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
